Perfluoro(dimethylethylcyclohexane)
Description
BenchChem offers high-quality Perfluoro(dimethylethylcyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(dimethylethylcyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBDICCMIAULLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gas Solubility in Perfluoro(1,3-dimethylcyclohexane): A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Fluorinated Solvent
Perfluoro(1,3-dimethylcyclohexane), a fully fluorinated derivative of 1,3-dimethylcyclohexane, is a clear, colorless, and odorless liquid distinguished by its remarkable chemical and biological inertness, high thermal stability, and low surface tension.[1][2] These properties, stemming from the strength of the carbon-fluorine bond, make it a valuable component in a range of specialized applications, from heat transfer and electronics to advanced medical and pharmaceutical research.[2] For drug development professionals and researchers, a particularly compelling characteristic of Perfluoro(1,3-dimethylcyclohexane) is its exceptionally high capacity for dissolving gases, a feature that sets it apart from conventional aqueous and organic solvents.[1]
This in-depth technical guide provides a comprehensive exploration of gas solubility in Perfluoro(1,3-dimethylcyclohexane). It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to leverage the unique gas-carrying capabilities of this fluorinated liquid in their work. We will delve into the theoretical underpinnings of gas dissolution, present quantitative solubility data, provide a detailed experimental protocol for measurement, and explore the innovative applications of gas-saturated Perfluoro(1,3-dimethylcyclohexane) in the life sciences.
I. The Physicochemical Basis of High Gas Solubility in Perfluorocarbons
The superior gas-dissolving capacity of perfluorocarbons (PFCs) like Perfluoro(1,3-dimethylcyclohexane) is not a result of chemical reaction, but rather a physical phenomenon governed by the unique molecular architecture of these compounds.[3] Unlike water or hydrocarbon-based solvents, PFCs exhibit very weak intermolecular van der Waals forces.[3] This is due to the high electronegativity and low polarizability of the fluorine atoms, which form a protective sheath around the carbon backbone.
This weak intermolecular cohesion results in a high "free volume" within the liquid – essentially, more empty space between the solvent molecules. This abundance of molecular cavities allows gas molecules to be readily accommodated with minimal energy penalty for cavity formation. The dissolution process can be conceptualized as a two-step process: the creation of a cavity within the solvent and the subsequent insertion of the gas molecule into that cavity. In PFCs, the energy required for cavity formation is significantly lower than in many other liquids, leading to enhanced solubility for a wide range of gases.[4]
The relationship between the partial pressure of a gas and its concentration in a liquid at equilibrium is described by Henry's Law :
P = kH * C
Where:
-
P is the partial pressure of the gas above the liquid.
-
kH is the Henry's Law constant, a proportionality factor specific to the gas, solvent, and temperature.
-
C is the concentration of the dissolved gas.
A lower Henry's Law constant indicates a higher solubility of the gas in the liquid. Perfluorocarbons are characterized by their low Henry's Law constants for many gases, signifying their exceptional ability to act as gas reservoirs.[5][6]
II. Quantitative Gas Solubility Data in Perfluoro(1,3-dimethylcyclohexane)
Precise quantitative data on gas solubility is paramount for designing and interpreting experiments. The following table summarizes the solubility of various gases in Perfluoro(1,3-dimethylcyclohexane), also known by its trade name Flutec PP3, at standard conditions.
| Gas | Chemical Formula | Solubility (ml of gas per 100g of liquid at 25°C, 1 atm)[7] |
| Helium | He | 4.6 |
| Hydrogen | H₂ | 7.4 |
| Nitrogen | N₂ | 18.3 |
| Carbon Monoxide | CO | 20.0 |
| Argon | Ar | 27.7 |
| Oxygen | O₂ | 28.6 |
| Carbon Dioxide | CO₂ | 125 |
Note: The solubility of gases in liquids is temperature-dependent, generally decreasing with increasing temperature.[7]
III. Experimental Determination of Gas Solubility: A Step-by-Step Protocol
The "saturation method" is a robust and widely used technique for accurately measuring the solubility of gases in liquids.[8][9] This method involves saturating a known volume of the degassed solvent with the gas of interest at a constant temperature and pressure, and then measuring the volume of gas absorbed.
A. Essential Equipment
-
Gas-tight syringe: A precision syringe with a locking valve to prevent leakage.
-
Saturation vessel: A temperature-controlled vessel equipped with a magnetic stirrer and ports for gas inlet/outlet and liquid sampling.
-
Gas burette: For accurate measurement of the gas volume.
-
Constant temperature bath: To maintain a stable temperature throughout the experiment.
-
Vacuum pump: For degassing the solvent.
-
High-purity gases: The gases for which solubility is to be measured.
-
Mass spectrometer or gas chromatograph (optional): For analyzing the composition of the extracted gas.
B. Step-by-Step Methodology
-
Degassing the Solvent:
-
Place a known volume of Perfluoro(1,3-dimethylcyclohexane) into the saturation vessel.
-
Connect the vessel to the vacuum pump and evacuate the system to remove all dissolved gases from the liquid. This step is crucial for accurate measurements.
-
Stir the liquid gently during degassing to facilitate the release of dissolved gases.
-
Repeat the vacuum and purge cycle with an inert gas (like helium) several times to ensure complete degassing.
-
-
Saturation with the Target Gas:
-
Bring the degassed solvent to the desired experimental temperature using the constant temperature bath.
-
Introduce the target gas into the saturation vessel at a controlled pressure, typically atmospheric pressure.
-
Vigorously stir the liquid to create a large surface area for gas-liquid contact and to expedite the saturation process.
-
Allow the system to equilibrate for a sufficient period, ensuring that the liquid is fully saturated with the gas. Equilibrium is typically reached when there is no further change in the gas volume in the burette.
-
-
Measurement of Dissolved Gas Volume:
-
Carefully withdraw a known volume of the gas-saturated liquid into the gas-tight syringe.
-
The volume of the dissolved gas can then be determined by various techniques, including:
-
Stripping and Quantification: Injecting the saturated liquid into a stripping chamber where an inert carrier gas sparges the dissolved gas out. The extracted gas is then quantified using a mass spectrometer or gas chromatograph.[10]
-
Volumetric Measurement: Directly measuring the volume of gas released from the saturated liquid upon a change in pressure or temperature.
-
-
C. Data Analysis and Calculation
The solubility can be expressed in various units, such as:
-
Bunsen Coefficient (α): The volume of gas (at 0°C and 1 atm) dissolved in a unit volume of the solvent at the experimental temperature when the partial pressure of the gas is 1 atm.[11]
-
Ostwald Coefficient (L): The ratio of the volume of gas absorbed to the volume of the absorbing liquid, with both volumes measured at the same temperature and pressure.[12]
-
Mole Fraction (x): The ratio of the moles of dissolved gas to the total moles in the solution.
These coefficients can be interconverted and are essential for comparing solubility data across different studies and conditions.
IV. Visualizing the Experimental Workflow and Underlying Principles
To further elucidate the experimental process and the molecular interactions at play, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of the saturation method for determining gas solubility.
Sources
- 1. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. sweet.ua.pt [sweet.ua.pt]
- 5. researchgate.net [researchgate.net]
- 6. Henry's Law Constants [henrys-law.org]
- 7. f2chemicals.com [f2chemicals.com]
- 8. Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. kelid1.ir [kelid1.ir]
- 10. A new method for the measurement of gas solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. goldbook.iupac.org [goldbook.iupac.org]
An In-depth Technical Guide on the Environmental Fate of Perfluorinated Cyclohexanes
Abstract
Perfluorinated cyclohexanes (PFCHs) represent a unique and concerning class of per- and polyfluoroalkyl substances (PFAS). Their cyclic structure imparts distinct physicochemical properties that influence their environmental distribution, persistence, and potential for bioaccumulation. This guide provides a comprehensive technical overview of the current understanding of the environmental fate of PFCHs. We will explore their primary sources, transport mechanisms through various environmental compartments, and the abiotic and biotic transformation pathways that govern their persistence. This document synthesizes existing literature to offer researchers, scientists, and drug development professionals a detailed understanding of the complex environmental behavior of these emerging contaminants.
Introduction: The Emergence of Perfluorinated Cyclohexanes as Environmental Contaminants
Perfluorinated cyclohexanes (PFCHs) are a subgroup of PFAS characterized by a saturated six-carbon ring structure where all hydrogen atoms have been replaced by fluorine atoms. One of the most studied compounds in this class is perfluoroethylcyclohexane sulfonate (PFECHS), an eight-carbon cyclic PFAS that has been used as a replacement for the more well-known perfluorooctane sulfonate (PFOS) in various industrial applications.[1] Like other long-chain PFAS, PFCHs have been detected in a wide range of environmental media globally, including drinking water, wastewater, surface water, sediment, and even in marine organisms and human blood.[1]
The exceptional stability of the carbon-fluorine bond makes PFCHs, like other PFAS, highly resistant to typical environmental degradation processes.[2] This inherent persistence, coupled with their potential for bioaccumulation, raises significant concerns about their long-term impact on ecosystems and human health.[1][2] This guide aims to provide a detailed examination of the environmental journey of PFCHs, from their points of release to their ultimate fate in various environmental sinks.
Physicochemical Properties Governing Environmental Behavior
The environmental transport and partitioning of PFCHs are dictated by their unique physicochemical properties, which differ from their linear counterparts.
2.1. Structure and Composition
The fundamental structure of a PFCH is a cyclohexane ring fully substituted with fluorine atoms. Variations in this class of compounds arise from the presence of different functional groups and perfluoroalkyl substituents attached to the ring.[2] For instance, PFECHS consists of a perfluorinated cyclohexane ring with a sulfonic acid functional group.[1] The manufacturing process, often electrochemical fluorination (ECF), can result in a complex mixture of isomers and impurities, which can complicate their detection and quantification in environmental samples.[1]
2.2. Solubility, Volatility, and Partitioning
Perfluorinated compounds are known for being both hydrophobic (water-repelling) and oleophobic (oil-repelling).[3] PFCHs are expected to be relatively mobile in aquatic environments due to their anionic nature at typical environmental pH values.[4] However, their cyclic structure may lead to higher hydrophobicity compared to linear PFAS.[1]
Key partitioning behaviors include:
-
Sediment Sorption: Cyclic PFAS like PFECHS generally exhibit less sorption to sediment compared to linear and branched PFAS.[1]
-
Protein Binding: Perfluorinated compounds, including PFCHs, have a tendency to bind to proteins in plasma and the liver, rather than accumulating in fatty tissues.[2][5] The albumin/water partition coefficient for PFECHS is within the range associated with PFOS, suggesting a similar mechanism of bioaccumulation.[1]
-
Air-Water Interface: Like other PFAS, PFCHs can accumulate at air-water interfaces, which can influence their transport in the unsaturated zone of soil and in marine aerosols.[3][6]
The following table summarizes key physicochemical properties and environmental partitioning indicators for PFECHS, a representative PFCH.
| Property | Value/Characteristic | Implication for Environmental Fate | Source |
| Structure | Cyclic perfluorinated acid | Influences hydrophobicity and sediment sorption. | [1] |
| Log Bioaccumulation Factor (BAF) in fish | 2.7 - 2.8 | Ranks below other long-chain PFAS like PFOS, but still indicates potential for bioaccumulation. | [1][7] |
| Sediment Sorption | Lower compared to linear and branched PFAS | Higher mobility in aquatic systems. | [1] |
| Protein Binding | High affinity for albumin | Accumulates in protein-rich tissues like liver and blood, rather than fat. | [1][2] |
Sources and Environmental Release
The primary sources of PFCHs in the environment are linked to their industrial applications.
3.1. Industrial Applications
A major known use of PFCHs, specifically PFECHS, is as an erosion inhibitor in aircraft hydraulic fluids.[7][8] Other potential uses, though less documented, may include applications where the chemical and thermal stability of perfluorinated compounds are advantageous, such as in industrial coatings and printing inks.[2]
3.2. Pathways of Environmental Entry
PFCHs can enter the environment through various pathways:
-
Industrial Discharges: Direct releases from manufacturing and processing facilities into wastewater are a significant source.[9][10]
-
Use and Disposal of Products: The use of products containing PFCHs, such as aircraft hydraulic fluids, can lead to their release.[2] Disposal of these products in landfills can also result in the leaching of PFCHs into the environment.[11]
-
Wastewater Treatment Plants (WWTPs): WWTPs are not typically designed to remove persistent compounds like PFAS and can act as conduits, releasing them into surface waters.[1][9]
-
Atmospheric Deposition: Volatile precursors to PFCHs can be transported long distances in the atmosphere and subsequently deposited in remote regions.[12][13]
Environmental Transport and Distribution
Once released, PFCHs are subject to various transport processes that distribute them across different environmental compartments.
4.1. Aquatic Systems
Due to their solubility and limited sorption to sediment, PFCHs are readily transported in surface water and groundwater.[1][4] They have been detected in various freshwater bodies, including the Great Lakes, as well as in marine environments like the Baltic Sea.[1] The movement of PFCHs in aquatic systems is influenced by factors such as water flow, interactions with organic matter, and partitioning between water and sediment.
4.2. Atmospheric Transport
While PFCHs themselves are not highly volatile, some precursor compounds can be. These precursors can undergo long-range atmospheric transport before degrading to form more persistent PFCHs.[12][13] This mechanism contributes to the global distribution of these compounds, including their presence in remote areas like the Arctic.[1][12]
4.3. Terrestrial Systems
In soil, the transport of PFCHs is governed by their interaction with soil components. Their anionic nature at typical soil pH values suggests they will be relatively mobile.[4] However, sorption to organic matter can retard their movement.[14] The application of biosolids from WWTPs to agricultural land can be a source of PFCH contamination in soils.[10]
Visualizing Environmental Transport
The following diagram illustrates the primary pathways for the transport and distribution of perfluorinated cyclohexanes in the environment.
Caption: Environmental transport pathways of PFCHs.
Transformation and Degradation Processes
Perfluorinated cyclohexanes are highly resistant to degradation due to the strength of the carbon-fluorine bond.[2][15] However, some transformation processes can occur, particularly for their polyfluorinated precursors.
5.1. Biotic Transformation
Currently, there is limited evidence to suggest that perfluorinated cyclohexanes undergo significant biodegradation in the environment.[2] The complete mineralization of perfluorinated compounds is rare.[16] However, some polyfluorinated precursors to PFCHs may undergo biotransformation, where non-fluorinated parts of the molecule are degraded, leading to the formation of the persistent PFCH structure.[13][17][18] This process is a significant source of terminal PFAS compounds in the environment.[19]
5.2. Abiotic Transformation
5.2.1. Photodegradation: While direct photolysis of PFCHs under natural sunlight is expected to be negligible, some advanced oxidation processes involving UV light have shown potential for degrading perfluorinated compounds.[20][21] For example, the use of vacuum ultraviolet (VUV) light at 185 nm has been shown to degrade perfluorooctanoic acid (PFOA), a related PFAS, through a process of decarboxylation.[22] Similar mechanisms might be applicable to PFCHs with appropriate functional groups, but further research is needed. Heterogeneous photocatalysis, for instance using titanium dioxide (TiO2) with UV light, has also been investigated for the degradation of other cyclic organic compounds and may hold promise for PFCHs.[23]
5.2.2. Other Abiotic Processes: Due to their chemical inertness, PFCHs are resistant to other abiotic degradation processes such as hydrolysis and thermolysis under typical environmental conditions.[24]
Bioaccumulation and Trophic Transfer
A significant concern regarding PFCHs is their potential to bioaccumulate in living organisms and biomagnify through food webs.
6.1. Mechanisms of Bioaccumulation
Unlike many persistent organic pollutants that accumulate in fatty tissues, PFCHs primarily bind to proteins in the blood and liver.[2][5] This mechanism is similar to that observed for other perfluorinated sulfonates like PFOS.[1]
6.2. Evidence of Bioaccumulation
Studies have documented the presence of PFECHS in various organisms, including:
-
Fish: PFECHS has been detected in top predator fish from the Great Lakes.[1][7][8] The mean log bioaccumulation factor (BAF) for PFECHS in fish has been estimated to be between 2.7 and 2.8.[1][7]
-
Birds: Detectable concentrations of PFECHS have been found in the eggs of herring gulls in the Great Lakes region.[1]
-
Humans: PFECHS has been detected in human serum, indicating human exposure to this compound.[1]
While the BAF for PFECHS is lower than that of PFOS, its persistence in the environment means that bioaccumulation remains a significant concern.[1][2] Further research is needed to fully understand the potential for biomagnification of PFCHs in different food webs.[2]
Analytical Methodologies
The accurate detection and quantification of PFCHs in various environmental matrices are crucial for understanding their fate and transport.
7.1. Sample Preparation
Due to the low concentrations of PFCHs typically found in the environment, sample preparation often involves an extraction and pre-concentration step. Solid-phase extraction (SPE) is a commonly used technique for extracting PFAS from water samples.
7.2. Instrumental Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard analytical technique for the determination of PFCHs. This method provides the high sensitivity and selectivity required to detect these compounds at environmentally relevant concentrations.
7.3. Challenges in Analysis
A significant challenge in the analysis of PFCHs is the presence of multiple isomers and impurities in commercial formulations.[1] This can complicate the identification and quantification of specific PFCH compounds. The development of certified reference materials for a wider range of PFCH isomers is needed to improve the accuracy of analytical measurements.
Experimental Protocol: Analysis of PFECHS in Water Samples
This protocol outlines a general workflow for the analysis of perfluoroethylcyclohexane sulfonate (PFECHS) in surface water samples using SPE and LC-MS/MS.
1. Sample Collection and Preservation:
- Collect water samples in polypropylene bottles.
- Preserve samples by adding a quenching agent (e.g., sodium thiosulfate) if residual chlorine is present.
- Store samples at 4°C until extraction.
2. Solid-Phase Extraction (SPE):
- Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.
- Load a known volume of the water sample (e.g., 250 mL) onto the cartridge.
- Wash the cartridge with a solution to remove interferences (e.g., a mixture of water and a weak buffer).
- Elute the PFECHS from the cartridge using an appropriate solvent (e.g., methanol with a small percentage of ammonium hydroxide).
3. Concentration and Reconstitution:
- Evaporate the eluent to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Inject the reconstituted sample into an HPLC system equipped with a C18 analytical column.
- Use a gradient elution program with mobile phases consisting of ammonium acetate-buffered water and methanol.
- Detect and quantify PFECHS using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).
Workflow Visualization
The following diagram illustrates the analytical workflow for determining PFCHs in environmental water samples.
Sources
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- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. dioxin20xx.org [dioxin20xx.org]
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- 5. vliz.be [vliz.be]
- 6. chemours.com [chemours.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of a cyclic perfluorinated acid, perfluoroethylcyclohexane sulfonate, in the Great Lakes of North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. umweltbundesamt.de [umweltbundesamt.de]
- 11. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 12. facss.mit.edu [facss.mit.edu]
- 13. mdpi.com [mdpi.com]
- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 15. Fluorinated “forever chemicals” and where to find them [anemel.eu]
- 16. Biodegradation of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nva.sikt.no [nva.sikt.no]
- 20. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photodegradation of perfluorooctanoic acid by 185 nm vacuum ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Photodegradation of cyclohexane and toluene using TiO2/UV/O3 in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Monograph: Perfluoro(1,3-dimethylcyclohexane) Spectral & Analytical Profiling
[1]
Executive Summary
Perfluoro(1,3-dimethylcyclohexane) (C₈F₁₆) represents a critical class of perfluorocarbon (PFC) liquids utilized in biological oxygen transport, dual-phase catalysis, and as a stable tracer in geological and industrial reservoirs.[1] Unlike its hydrocarbon analogs, the spectral characterization of this compound is dominated by the intense electronegativity of fluorine and the steric bulk of the trifluoromethyl (-CF₃) groups.
This guide provides a definitive technical reference for identifying, quantifying, and handling Perfluoro(1,3-dimethylcyclohexane). It addresses the complexity of commercial "technical grade" mixtures, which frequently contain stereoisomers (cis and trans) that exhibit distinct ¹⁹F-NMR signatures.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
Commercial samples are typically mixtures of stereoisomers. The high density and low refractive index are diagnostic physical markers before spectral verification.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | Perfluoro(1,3-dimethylcyclohexane) | Also: Decafluoro-1,3-bis(trifluoromethyl)cyclohexane |
| CAS Registry | 335-27-3 | |
| Molecular Formula | C₈F₁₆ | |
| Molecular Weight | 400.06 g/mol | |
| Boiling Point | 101–102 °C | @ 760 mmHg |
| Density | 1.828 g/mL | @ 25 °C (High density is critical for phase separation) |
| Refractive Index | Extremely low compared to hydrocarbons | |
| Solubility | Immiscible in water/lipids | Miscible in fluorous solvents (e.g., FC-72, Freons) |
Spectroscopic Profiling
Nuclear Magnetic Resonance (¹⁹F-NMR)
The Gold Standard for Identification [1]
Proton NMR (¹H-NMR) is silent for pure C₈F₁₆. ¹⁹F-NMR is the required method for structural validation. The spectrum is complex due to extensive F-F coupling (geminal and vicinal) and the presence of isomers.
Experimental Setup:
-
Reference: Trichlorofluoromethane (CFCl₃) set to 0.0 ppm (external standard recommended to avoid contamination).[2][3]
-
Solvent: Run neat (pure liquid) with a D₂O capillary insert for lock, or dissolve in CDCl₃ containing 0.05% CFCl₃.
-
Relaxation: Fluorine nuclei have long
relaxation times. Use a delay ( ) > 5 seconds for quantitative integration.
Table 2: Characteristic ¹⁹F-NMR Chemical Shifts (Relative to CFCl₃)
| Functional Group | Shift Range ( | Multiplicity | Structural Assignment |
| -CF₃ (Trifluoromethyl) | -68.0 to -72.0 | Doublet/Multiplet | Pendent methyl groups at C1 and C3 positions.[1] |
| -CF₂- (Ring, Axial) | -115.0 to -125.0 | AB Systems | Ring fluorines (distinct axial/equatorial environments).[1] |
| -CF₂- (Ring, Equat.) | -128.0 to -140.0 | AB Systems | Ring fluorines.[1] |
| >CF- (Tertiary) | -180.0 to -188.0 | Broad Multiplet | Fluorine at the branching points (C1, C3).[1] |
Technical Insight: The chemical shift difference between axial and equatorial fluorines in the ring is significant (often >10 ppm). In the cis isomer (diequatorial CF₃ groups), the ring exhibits a higher degree of symmetry compared to the trans isomer.
Mass Spectrometry (EI-MS)
Fragmentation Analysis
Under Electron Ionization (70 eV), the molecular ion (
Key Fragmentation Pathways:
- -Cleavage: Loss of a -CF₃ group.[1]
-
Ring Opening: Catastrophic fragmentation of the cyclohexane ring.
Table 3: Diagnostic MS Peaks
| m/z | Ion Composition | Origin |
| 69 | Base peak (dominant). Diagnostic of any -CF₃ group. | |
| 100 | Tetrafluoroethylene fragment from ring degradation. | |
| 119 | Perfluoroethyl fragment (rearrangement). | |
| 131 | Ring fragment minus fluorines. | |
| 169 | Perfluoropropyl cation. | |
| 331 | Loss of one methyl group (weak signal). |
Infrared Spectroscopy (FT-IR)
Functional Group Validation
The IR spectrum is dominated by the C-F stretching vibrations, creating a "fingerprint" region that obscures most other features.[1]
-
1100–1350 cm⁻¹: Very strong, broad absorptions (C-F stretch).
-
950–1000 cm⁻¹: C-C skeletal vibrations (ring breathing).
-
Absence: No C-H stretches (2800–3000 cm⁻¹) or C=O bands. Presence of C-H peaks indicates hydrocarbon contamination.
Stereochemical Analysis & Isomerism
Commercial synthesis (fluorination of 1,3-dimethylcyclohexane) typically yields a mixture of cis and trans isomers.[1]
-
Cis-Isomer: The two -CF₃ groups prefer the diequatorial (
) conformation to minimize 1,3-diaxial steric clashes.[1] This is thermodynamically favored. -
Trans-Isomer: Requires one -CF₃ to be axial (
).[1] -
Separation: Due to boiling point proximity (< 2°C difference), preparative gas chromatography (Prep-GC) is required for isolation, though most industrial applications use the mixture.[1]
Figure 1: Stereochemical Logic Flow
Caption: Stereochemical divergence of Perfluoro(1,3-dimethylcyclohexane) showing the thermodynamic preference for the cis-diequatorial conformation.
Experimental Protocols
Analytical Sample Preparation (NMR)
Objective: Prepare a sample for ¹⁹F-NMR without introducing hydrogenated impurities.
-
Tube Selection: Use high-grade borosilicate 5mm NMR tubes.
-
Solvent Choice:
-
Option A (Lock Required): Add 100 µL deuterated benzene (
) or deuterated chloroform ( ) to 600 µL of the perfluorocarbon. -
Option B (No-Lock/Neat): Use 700 µL of pure C₈F₁₆. Disable the deuterium lock on the spectrometer. This prevents solvent peak overlap.
-
-
Standardization: Add a sealed capillary containing trifluoroacetic acid (TFA) or use an external reference of CFCl₃ (0 ppm).
-
Sealing: CRITICAL. PFCs have high vapor pressures and low surface tension. Cap the tube tightly and wrap with Parafilm to prevent evaporation and "creeping" of the liquid.
Degassing for Oxygen Applications
Objective: Remove dissolved atmospheric gases for O₂ solubility studies.[1]
Perfluorocarbons dissolve massive amounts of gases (up to 40-50 vol% O₂).
-
Connect the sample flask to a Schlenk line.
-
Freeze-Pump-Thaw:
-
Freeze sample with liquid nitrogen (-196 °C).
-
Apply vacuum (< 0.1 mbar) for 10 minutes.
-
Thaw in warm water bath.
-
Repeat 3x.
-
-
Backfill with Argon for inert storage.
Applications in Research
Biological Oxygen Carriers
Due to the weak intermolecular forces (van der Waals) between fluorinated chains, "cavities" exist in the liquid structure that accommodate O₂ molecules. C₈F₁₆ is used in research for:
-
Liquid Breathing: Experimental pulmonary lavage.
-
Cell Culture: Enhancing oxygen delivery to high-density bioreactors.[1]
19F MRI Tracers
The high number of magnetically equivalent fluorine atoms (particularly the 6 F atoms in the two -CF₃ groups) makes this molecule a candidate for ¹⁹F-MRI imaging, providing a "hot spot" signal with zero background in biological tissue.[1]
Figure 2: Analytical Workflow
Caption: Step-by-step validation workflow for confirming Perfluoro(1,3-dimethylcyclohexane) purity.
References
-
National Institute of Standards and Technology (NIST). (2023).[4] Perfluoro-1,3-dimethylcyclohexane Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1][5][4] [Link]
-
PubChem. (2024). Perfluoro(1,3-dimethylcyclohexane) Compound Summary. National Library of Medicine. [Link]
-
Sandford, G. (2000). Perfluoroalkanes.[6] Tetrahedron, 56(1), 128-154.[1] (Seminal review on general PFC spectral characteristics).
Sources
- 1. CAS 335-27-3: Perfluoro(1,3-dimethylcyclohexane) [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. Perfluoro-1,3-dimethylcyclohexane [webbook.nist.gov]
- 5. Perfluoro-1,3-dimethylcyclohexane [webbook.nist.gov]
- 6. perfluorodimethylcyclohexane, 335-27-3 [thegoodscentscompany.com]
Methodological & Application
Technical Application Note: Thermal Management using Perfluoro(1,3-dimethylcyclohexane)
Executive Summary
This application note details the deployment of Perfluoro(1,3-dimethylcyclohexane) as a direct-contact heat transfer fluid for high-power density electronics.[1] With a boiling point of 102°C , this perfluorocarbon (PFC) occupies a critical thermal niche: it allows for passive two-phase (boiling) cooling that naturally clamps junction temperatures (
Unlike water or mineral oils, this fluid is chemically inert, non-flammable, and possesses high dielectric strength (>40 kV), allowing for the direct immersion of live circuitry without risk of short circuits or corrosion. This guide targets R&D scientists and thermal engineers requiring rigorous protocols for material compatibility, fluid handling, and experimental validation.
Physicochemical Profile & Thermal Logic[1]
The selection of Perfluoro(1,3-dimethylcyclohexane) is driven by its specific phase-change characteristics. In a two-phase system, the fluid absorbs the latent heat of vaporization from the hot component, maintaining a constant temperature at the boiling point.
Table 1: Critical Thermal & Physical Properties
| Property | Value | Relevance to Cooling |
| Boiling Point | 101°C – 102°C | Ideal "Thermal Clamp" for silicon electronics; prevents overheating without active control. |
| Dielectric Strength | > 40 kV (0.1" gap) | Allows direct contact with high-voltage components (IGBTs, CPUs). |
| Density (25°C) | ~1.83 g/mL | High density aids in buoyancy-driven convection currents. |
| Surface Tension | ~17 mN/m | Extremely low; ensures complete wetting of complex geometries and micro-channels. |
| Solubility (Water) | < 10 ppm | Hydrophobic; prevents short circuits due to moisture absorption. |
| Ozone Depletion Potential | 0 | Environmentally preferable to CFCs, though GWP requires closed-loop handling. |
Material Compatibility & System Design
Critical Warning: While Perfluoro(1,3-dimethylcyclohexane) is chemically inert to metals and most hard plastics, its high density and specific solubility parameters can cause physical issues (swelling or plasticizer extraction) in certain elastomers.
Compatibility Matrix
-
Recommended (Safe):
-
Metals: Stainless Steel (304/316), Copper, Aluminum, Gold, Solder.
-
Polymers: PTFE (Teflon), PVDF (Kynar), Epoxy resins (FR-4 PCB substrates), PEEK.
-
Seals: FFKM (Kalrez), FKM (Viton - grade dependent, test required), PTFE-encapsulated O-rings.
-
-
Not Recommended (Risk of Failure):
-
Silicones: High risk of swelling due to fluorinated solvent absorption.
-
Plasticized PVC: Fluid may extract plasticizers, leading to brittle tubing.
-
EPDM: Potential for significant swelling.
-
Diagram 1: Material Selection Logic
The following decision tree outlines the screening process for wetted materials in a perfluorocarbon cooling loop.
Caption: Logic flow for validating wetted materials against Perfluoro(1,3-dimethylcyclohexane). Silicone-based seals are the primary exclusion.
Application Protocol A: Single-Phase Immersion (Convection)
Objective: Cool moderate heat flux components (
Equipment
-
Immersion Tank: Stainless steel or Polycarbonate.
-
Pump (Optional): Magnetically coupled gear pump (no dynamic seals).
-
Filtration: 1-micron PTFE membrane filter (to remove particulate that could bridge high-voltage traces).
Procedure
-
Component Preparation:
-
Clean PCB assemblies thoroughly using isopropyl alcohol to remove flux residues. Flux can dissolve over time in PFCs and contaminate the fluid.
-
Bake boards at 80°C for 2 hours to remove residual moisture.
-
-
Fluid Introduction:
-
Fill the tank with Perfluoro(1,3-dimethylcyclohexane).[1]
-
Degassing (Crucial): Sonicate or vacuum degas the fluid for 30 minutes. Dissolved air (oxygen/nitrogen) acts as a thermal insulator and can form micro-bubbles on hot spots, increasing thermal resistance.
-
-
Operation:
-
Submerge the electronics completely.
-
Monitor fluid temperature. If using a pump, ensure flow is directed perpendicular to the heat source to disrupt the thermal boundary layer.
-
Limit: If fluid temperature approaches 95°C, transition to Protocol B (Two-Phase) or increase heat exchanger capacity.
-
Application Protocol B: Two-Phase Immersion (Pool Boiling)
Objective: Cool high heat flux components (
Theory of Operation
When the component surface temperature (
Diagram 2: Closed-Loop Two-Phase Cooling Cycle
Caption: The passive thermodynamic cycle of two-phase immersion cooling. No pumps are required for the primary heat removal loop.
Experimental Protocol
-
Vapor Management Setup:
-
The tank must be sealed (hermetic) to prevent fluid loss, as PFCs are expensive and greenhouse gases.
-
Install a Bellows Expansion Chamber or a "Lung" to account for pressure changes during startup/shutdown.
-
Install a Water-Cooled Condenser coil at the top of the tank (in the headspace). The condenser surface must be kept
.
-
-
Boiling Enhancement (Optional):
-
For ultra-high flux chips, coat the Integrated Heat Spreader (IHS) with a porous copper layer to increase nucleation site density.
-
-
Execution:
-
Power on the electronics.
-
Observe the onset of nucleate boiling (ONB). You will see streams of bubbles originating from the hottest parts of the chip.
-
Monitoring: Measure Case Temperature (
). It should stabilize near 102°C regardless of power input (up to the critical heat flux limit). -
Safety Check: Ensure the vapor line does not rise above the condenser coils. If vapor reaches the lid, the condenser is undersized.
-
Maintenance & Reclamation
Perfluorocarbons are chemically stable and typically do not degrade.[2] However, they can accumulate physical contaminants.
-
Filtration: Use a portable kidney-loop filtration system with a 0.5-micron filter to remove particulate matter periodically.
-
Water Removal: If the dielectric strength drops below 30 kV, moisture is the likely culprit. Circulate the fluid through a molecular sieve (3A or 4A zeolite) to adsorb water.
-
Reclamation: Do not dispose of down the drain. Used fluid should be sent to a specialized fluorochemical reclamation facility for distillation and purification.
References
-
National Institute of Standards and Technology (NIST). (2023). Perfluoro-1,3-dimethylcyclohexane Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
PubChem. (2024). Perfluoro(1,3-dimethylcyclohexane) Compound Summary. National Library of Medicine. [Link][4]
-
3M Electronics Materials. (n.d.). Fluorinert™ Electronic Liquids User Guide. (Reference for general PFC handling and material compatibility standards). [Link]
-
F2 Chemicals Ltd. (2024). Flutec PP3 Technical Data Sheet. [Link]
Sources
Application Note: Protocol for Fluorous Biphasic Catalysis with Perfluoro(1,3-dimethylcyclohexane)
Abstract & Strategic Value
This guide details the operational protocol for Fluorous Biphasic Catalysis (FBC) using Perfluoro(1,3-dimethylcyclohexane) (PFDMCH) as the primary fluorous carrier. Unlike traditional homogeneous catalysis (difficult separation) or heterogeneous catalysis (lower activity), FBC offers a "best of both worlds" approach.
Why Perfluoro(1,3-dimethylcyclohexane)? While perfluorohexane (FC-72) is too volatile (bp 56°C) for many thermal reactions and perfluorodecalin (bp 142°C) requires high energy to distill, PFDMCH occupies the "Goldilocks" zone. With a boiling point of 102°C , it supports reaction temperatures sufficient to overcome activation energy barriers while remaining easily separable from higher-boiling organic products.
Physicochemical Profile & Material Selection
Successful FBC relies on the distinct density and miscibility profile of the solvent.
Table 1: Comparative Solvent Properties
| Property | Perfluoro(1,3-dimethylcyclohexane) | Toluene (Organic Standard) | Perfluorohexane (FC-72) |
| CAS Number | 335-27-3 | 108-88-3 | 355-42-0 |
| Boiling Point | 101–102 °C | 110.6 °C | 56 °C |
| Density (25°C) | ~1.83 g/mL | 0.87 g/mL | 1.68 g/mL |
| Phase Position | Bottom Layer | Top Layer | Bottom Layer |
| Miscibility | Thermomorphic (T-dependent) | N/A | Low T-switch |
Critical Insight: The high density of PFDMCH (~1.83 g/mL) ensures rapid gravity settling. In a biphasic system with toluene or THF, PFDMCH will always be the bottom layer, minimizing the risk of accidental catalyst loss during decantation.
Catalyst Design Requirements
You cannot use standard organic catalysts in this protocol. The catalyst must be "fluorous-tagged" to partition preferentially into the PFDMCH phase.
-
The "Pony Tail" Principle: The catalyst ligand must bear perfluoroalkyl chains (e.g.,
, typically where ). -
Partition Coefficient: The catalyst must have a fluorous partition coefficient
. Common examples include Rhodium complexes with fluorous phosphines for hydroformylation or fluorous tin reagents.
Experimental Protocol: The Thermomorphic Cycle
This protocol utilizes the thermomorphic nature of PFDMCH. At room temperature, it is immiscible with most organic solvents.[1] At elevated temperatures (typically >60-80°C), it forms a single homogeneous phase, allowing for high-velocity homogeneous catalysis.
Phase 1: System Assembly
-
Charge the Reactor: In a dry round-bottom flask, add the fluorous-tagged catalyst and Perfluoro(1,3-dimethylcyclohexane) (Solvent A).
-
Ratio: Typically 1:1 to 1:2 v/v relative to the organic phase.
-
-
Add Substrates: Dissolve organic substrates (reactants) in a compatible organic solvent (Solvent B: e.g., Toluene, THF, or Acetonitrile) and add to the flask.
-
Observation: You will observe two distinct layers. The clear, heavy PFDMCH layer (containing the catalyst) will be at the bottom.
Phase 2: Homogeneous Reaction (The "Heat" Step)
-
Agitation: Initiate vigorous stirring.
-
Heating: Heat the reaction mixture to 80–100°C (depending on the organic solvent's miscibility point).
-
Miscibility Transition: As the temperature rises, the meniscus between layers will disappear. The system becomes homogeneous .
-
Mechanism:[2] This eliminates phase transfer limitations. The catalyst and substrate interact freely as if in a standard solution.
-
-
Reaction: Maintain reflux/heating for the required reaction time (monitored by TLC/HPLC).
Phase 3: Phase Separation & Product Isolation (The "Cool" Step)
-
Cooling: Stop heating and allow the vessel to cool to Room Temperature (25°C).
-
Demixing: The system will spontaneously separate back into two layers.
-
Separation: Use a separatory funnel to drain the bottom fluorous layer (save for recycling).
-
Isolation: Evaporate the top organic layer to yield the crude product.
Phase 4: Catalyst Recycling
-
Wash (Optional): If high purity is required, wash the recovered fluorous phase once with fresh organic solvent to recover any trapped product.
-
Reuse: Return the fluorous phase directly to the reactor for the next cycle. Add fresh substrate and organic solvent.
Visualization of the Workflow
The following diagram illustrates the thermomorphic transition and recycling loop, critical for understanding the process logic.
Figure 1: The Thermomorphic Fluorous Catalysis Cycle. Note the transition from heterogeneous (setup) to homogeneous (reaction) and back.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Phase Separation | Emulsion formation or temperature too high. | Centrifuge the mixture or cool to <10°C. Ensure organic solvent is not too polar (avoid pure Ethanol/Methanol if possible). |
| Catalyst Leaching | "Pony tails" are too short ( | Increase fluorine content of the ligand (e.g., use |
| Low Reaction Rate | System did not reach miscibility temperature. | Switch organic solvent to one with a lower Critical Solution Temperature (CST) with PFDMCH, or increase reaction temperature. |
Safety & Environmental Handling (E-E-A-T)
While Perfluoro(1,3-dimethylcyclohexane) is chemically inert and non-flammable, strictly adhere to the following:
-
PFAS Awareness: As a perfluorinated compound, PFDMCH is persistent in the environment. Zero Discharge Policy: All fluorous waste must be collected in dedicated "Halogenated/Fluorous" waste streams for high-temperature incineration. Do not pour down the drain.
-
Vapor Containment: Although the boiling point is >100°C, always work in a fume hood to prevent inhalation of vapors, which can cause respiratory irritation at high concentrations.
-
Incompatibility: Avoid contact with active metals (Na, K) or strong reducing agents under extreme conditions, which can degrade the fluorocarbon skeleton.
References
-
F2 Chemicals Ltd. (n.d.). Perfluoro-1,3-dimethylcyclohexane Technical Data Sheet.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Perfluoro-1,3-dimethylcyclohexane.
-
Cai, C., Yi, W. B., & Zhang, W. (2009). Fluorous Lewis acids and phase transfer catalysts. Molecular Diversity.
Sources
Application Note: Perfluoro(1,3-dimethylcyclohexane) in Fluorous Biphasic Hydroformylation
[1][2][3][4]
Executive Summary
This application note details the protocol for utilizing Perfluoro(1,3-dimethylcyclohexane) (PFDMCH) as a reaction medium for the hydroformylation of alkenes. This system leverages Fluorous Biphasic Catalysis (FBC) to solve the most persistent challenge in homogeneous catalysis: catalyst recovery.
By employing PFDMCH, researchers can achieve a temperature-dependent phase system that is homogeneous at reaction temperatures (ensuring high rates) but biphasic at ambient temperatures (facilitating near-perfect catalyst recycling).[1] This guide covers the physicochemical basis, catalyst preparation, and a validated experimental protocol for the hydroformylation of 1-octene as a model substrate.[1]
Technical Background: The Fluorous Advantage
Why Perfluoro(1,3-dimethylcyclohexane)?
PFDMCH (
-
Thermomorphic Behavior: It exhibits a sharp miscibility switch.[1] At elevated temperatures (
), it becomes miscible with many organic substrates (like alkenes), creating a single phase.[1] Upon cooling, it rigorously separates, retaining the fluorinated catalyst while the organic product segregates into the upper phase.[1] -
Gas Solubility: Perfluorocarbons dissolve gases (
, , ) significantly better than organic solvents (toluene, THF).[1] This increases the local concentration of syngas at the catalytic center, potentially accelerating reaction rates. -
Inertness: The C-F bond is among the strongest in organic chemistry, rendering the solvent chemically inert to the aggressive reducing environment of hydroformylation.
The Catalyst System
Standard Rhodium catalysts (e.g.,
Standard Ligand:
Mechanism and Workflow Visualization
The following diagram illustrates the FBC lifecycle, highlighting the temperature-dependent phase transition that drives the separation.
Caption: The thermomorphic cycle of PFDMCH hydroformylation. Heating induces a single phase for reaction; cooling forces separation for catalyst recovery.[1]
Experimental Protocol
Objective: Hydroformylation of 1-octene to nonanal/iso-nonanal. Scale: Laboratory Batch (50 mL Autoclave).
Materials & Reagents[3][6]
-
Solvent: Perfluoro(1,3-dimethylcyclohexane) (Technical grade, >80% isomers).[3][1][4][5]
-
Precursor:
(Dicarbonylacetylacetonato rhodium(I)).[1] -
Ligand: Tris(1H,1H,2H,2H-perfluorooctyl)phosphine (
).[1][2] Note: Custom synthesis often required if not commercially available.[1] -
Substrate: 1-Octene (Purified over alumina to remove peroxides).[1]
-
Gas: Syngas (
1:1 ratio).[1]
Catalyst Preparation (In-Situ)
-
Inert Atmosphere: Perform all catalyst handling in a glovebox or under Argon using Schlenk techniques.
-
Dissolution: In a Schlenk flask, dissolve
(1 equiv, e.g., 0.03 mmol) and the Fluorous Phosphine Ligand (10 equiv, 0.3 mmol) in 5 mL of degassed PFDMCH. -
Activation: The solution may need mild heating (40°C) to ensure full complexation.[1] The resulting solution should be clear and colorless to pale yellow.
Reaction Procedure
-
Loading: Transfer the fluorous catalyst solution into a stainless steel high-pressure autoclave.
-
Substrate Addition: Add 1-Octene (e.g., 5 mL, ~32 mmol) and toluene (optional, 2 mL, as an internal standard/organic diluent).
-
Observation: At room temperature, you will see two distinct phases.[1] The dense PFDMCH (density ~1.8 g/mL) will be at the bottom.
-
-
Pressurization: Purge the autoclave 3 times with Syngas to remove air. Pressurize to 10–20 bar (1.0–2.0 MPa) with
(1:1). -
Reaction: Heat the autoclave to 100°C .
-
Critical Step: Turn on magnetic stirring (high agitation, >800 RPM) after reaching temperature. At 100°C, the PFDMCH and organic alkene will become miscible, forming a homogeneous yellow solution.[1]
-
-
Duration: Run the reaction for 4–12 hours depending on required conversion.
Separation & Recovery
-
Cooling: Stop heating and stirring. Allow the autoclave to cool to room temperature (
). -
Depressurization: Carefully vent the Syngas in a fume hood.
-
Phase Separation: Open the autoclave. You will observe two phases:
-
Isolation: Syringe off the top organic layer for GC/NMR analysis.
-
Recycling: The bottom fluorous layer can be immediately reused by adding fresh alkene and re-pressurizing.[1]
Performance Metrics & Troubleshooting
Typical Data Output
The following table summarizes expected performance for 1-octene hydroformylation using this protocol.
| Parameter | Value | Notes |
| Conversion | >98% | After 4-6 hours at 100°C. |
| Selectivity (Aldehydes) | >95% | Minimal hydrogenation to octane observed.[1] |
| Regioselectivity (n:iso) | ~3:1 to 10:1 | Highly dependent on Ligand/Rh ratio.[1] Higher L/Rh increases linearity.[1] |
| Rh Leaching | < 1 ppm | Measured in the organic phase via ICP-MS.[1] |
Troubleshooting Guide
-
Issue: Poor Phase Separation.
-
Issue: Low Activity (Slow Rate).
-
Issue: Catalyst Leaching (Yellow Organic Phase).
-
Cause: Ligand degradation or insufficient fluorination of the ligand.
-
Fix: Ensure the phosphine ligand has at least 60% fluorine content by weight. Use a higher excess of ligand (L/Rh > 10) to stabilize the Rh center.
-
Safety & Handling
-
PFDMCH: While chemically inert, perfluorocarbons are potent greenhouse gases and persistent.[1] Avoid release into the environment. Use closed-loop recycling.[1]
-
Syngas: CO is highly toxic.[1]
is explosive.[1] All high-pressure reactions must be conducted in a blast-proof bay or behind safety shields.[1] -
Pressure: Never exceed the rated pressure of the autoclave.
References
-
Horváth, I. T., & Rábai, J. (1994).[1] Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins.[1][6][7][8] Science, 266(5182), 72–75.[1] Link[1]
-
Hope, E. G., & Stuart, A. M. (2010).[1] Fluorous Biphasic Catalysis. Comprehensive Organometallic Chemistry III, 12, 603-625.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Perfluoro-1,3-dimethylcyclohexane Product Specification. Sigma-Aldrich Catalog. Link
-
Mathivet, T., et al. (2002).[1] Hydroformylation of 1-octene in supercritical CO2 and in fluorous biphasic system: a comparative study. Journal of Molecular Catalysis A: Chemical, 182, 545-552.[1] Link
Sources
- 1. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 全氟-1,3-二甲基环己烷 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]
- 4. grokipedia.com [grokipedia.com]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analysis of Perfluoro(1,3-dimethylcyclohexane) (PDCH) by Gas Chromatography
Abstract
Perfluoro(1,3-dimethylcyclohexane) (PDCH, CAS: 335-27-3) is a cyclic perfluorocarbon (PFC) utilized as a biological tracer, oxygen carrier in liquid ventilation, and imaging contrast agent.[1] Its extreme chemical inertness, high density, and electronegativity present unique analytical challenges. This guide details two optimized protocols: Headspace GC-MS for biological matrices (drug development/toxicology) and GC-ECD for ultra-trace environmental monitoring.
Introduction & Physicochemical Context
PDCH is a colorless, odorless liquid with a boiling point of 102°C. Unlike hydrocarbons, the Carbon-Fluorine (C-F) bond is the strongest in organic chemistry, rendering PDCH metabolically inert but highly volatile.[2][3]
Why This Matters for GC:
-
Volatility: PDCH (BP 102°C) is volatile enough for Headspace (HS) analysis, which is critical for biological samples to prevent non-volatile blood/tissue matrix from contaminating the GC inlet.
-
Electronegativity: The high fluorine content makes the Electron Capture Detector (ECD) 100-1000x more sensitive than Flame Ionization Detectors (FID). FID is generally not recommended for trace analysis of PDCH because C-F bonds do not ionize efficiently in a flame.
-
Mass Spectra: PDCH fragments heavily in Electron Impact (EI) sources. Quantitation must rely on stable low-mass fragments (e.g., m/z 69) rather than the molecular ion.
Table 1: Physical Properties Relevant to Chromatography
| Property | Value | Analytical Implication |
| Boiling Point | 102 °C | Elutes mid-range on standard non-polar columns; suitable for Headspace. |
| Density | ~1.83 g/mL | High density requires gravimetric preparation of standards rather than volumetric. |
| Solubility | Immiscible in water/lipids | Requires mechanical agitation or specific solvents (e.g., octane) for standard prep. |
| Electronegativity | High | Excellent candidate for Negative Chemical Ionization (NCI) or ECD. |
Instrument Configuration & Logic
The choice of detector dictates the limit of detection (LOD). For drug development (PK/PD studies), GC-MS is preferred for its specificity. For environmental tracer studies, GC-ECD is preferred for its femtogram-level sensitivity.
Comparison of Detectors
-
MS (Mass Spectrometry): Essential for biological matrices to distinguish PDCH from complex background interferences.
-
ECD (Electron Capture Detector): Essential for clean matrices (air/water) where ultra-low detection (parts-per-quadrillion) is required.
Diagram 1: Analytical Workflow Decision Tree
Caption: Decision logic for selecting Sample Introduction and Detector based on matrix complexity and sensitivity requirements.
Protocol A: Biological Matrix (Headspace GC-MS)
Application: Pharmacokinetics, Oxygen Carrier Studies, Toxicology. Rationale: Direct injection of blood/plasma ruins GC liners and columns. Headspace (HS) exploits PDCH's volatility to sample only the gas phase, leaving the dirty matrix in the vial.
Materials[4][5][6][7][8]
-
Column: Agilent J&W DB-5ms (30m x 0.25mm x 0.25µm) or equivalent (5% phenyl-arylene).
-
Carrier Gas: Helium (Constant flow 1.0 mL/min).
-
Vials: 20 mL Headspace vials with PTFE/Silicone septa (Do not use rubber; PDCH absorbs into rubber).
Headspace Autosampler Parameters
| Parameter | Setting | Reason |
| Oven Temp | 80 °C | Sufficient to volatilize PDCH without degrading blood matrix. |
| Loop Temp | 90 °C | Prevents condensation in the loop. |
| Transfer Line | 100 °C | Maintains vapor phase to the inlet. |
| Equilibration | 15 min | Allows PDCH to reach equilibrium between liquid/gas phase. |
| Agitation | High | Critical.[4] PDCH is heavy and settles; agitation ensures release. |
GC-MS Acquisition Method[9][10]
-
Inlet: Split Mode (10:1 to 50:1 depending on concentration). 200°C.
-
Oven Program:
-
Hold 40°C for 2 min (Focuses volatiles).
-
Ramp 15°C/min to 150°C.
-
Post-run: 250°C for 3 min (Clean column).
-
-
MS Source: Electron Impact (EI), 230°C.
-
Acquisition: SIM (Selected Ion Monitoring) mode is mandatory for sensitivity.
SIM Table for PDCH:
| Ion (m/z) | Type | Origin |
|---|
| 69 | Quantifier |
Sample Preparation (Step-by-Step)
-
Standard Prep: Prepare a stock solution of PDCH in a volatile solvent like Methanol or Acetone (PDCH has limited solubility in pure methanol; use a surfactant or vigorous vortexing if creating aqueous spikes). Note: Weigh the PDCH (gravimetric) due to density/viscosity issues.
-
Matrix Match: Aliquot 1.0 mL of blank blood/plasma into a 20 mL HS vial.
-
Spike: Add internal standard (e.g., Perfluorodecalin) and PDCH calibration standard through the septum.
-
Seal: Immediately crimp the cap. PDCH is extremely volatile and will escape uncapped vials in seconds.
-
Vortex: Vortex for 30 seconds to disperse the PFCs into the matrix.
Protocol B: Environmental/Tracer (GC-ECD)
Application: Atmospheric tracer studies, leak detection, reservoir analysis. Rationale: The ECD responds to electronegative atoms. A molecule with 16 Fluorine atoms (like PDCH) provides a massive response, allowing detection at femtogram levels.
Instrument Setup[4][7][8]
-
Detector: Micro-ECD (Electron Capture Detector).
-
Makeup Gas: Nitrogen (Required for ECD operation). Flow: 30-60 mL/min.
-
Carrier Gas: Helium or Hydrogen.
-
Column: DB-624 or DB-1 (Thicker film helps retain volatiles).
Method Parameters[4][6][8][10]
-
Inlet: Splitless (for trace analysis). 200°C.
-
Oven: Start at 35°C (Hold 5 min) -> Ramp 10°C/min -> 120°C.
-
Detector Temp: 300°C (Keep high to prevent fouling).
Diagram 2: Signal Pathway and Data Processing
Caption: Data processing workflow from detector signal to final quantitation.
Troubleshooting & Self-Validating Systems
The "Carryover" Trap
PFCs are "sticky" in the gas phase due to their density and can adsorb to cold spots in the transfer line or inlet.
-
Validation Step: Always run a Blank (Air) injection immediately after a high standard. If the Blank shows >1% of the previous peak, increase the inlet temperature or bake out the HS transfer line.
Leaks
PFCs diffuse through standard rubber septa.
-
Validation Step: Use PTFE-lined silicone septa only. Invert the vial; if liquid touches the rubber, PDCH will extract plasticizers and lose volume.
Internal Standards
Do not use hydrocarbon internal standards (e.g., Toluene) for ECD methods; the detector won't see them. Use a different PFC (e.g., Perfluorodecalin or Perfluoromethylcyclohexane) that elutes separately.
References
-
National Institute of Standards and Technology (NIST). Perfluoro-1,3-dimethylcyclohexane Mass Spectrum & Properties.[5][6] NIST Chemistry WebBook, SRD 69.[5] [Link]
-
Giuliani, N., et al. (2015).[4] "Blood monitoring of perfluorocarbon compounds by headspace-gas chromatography-tandem mass spectrometry." Talanta. [Link]
-
Watson, S., et al. (2013). "Perfluorocarbon tracers for monitoring geological storage of carbon dioxide."[7] Wiley Analytical Science. [Link]
-
U.S. EPA. Perfluoro-1,3-dimethylcyclohexane CompTox Dashboard.[3][Link][3][8]
Sources
- 1. Buy Perfluoro-1,3-dimethylcyclohexane | 335-27-3 | >98% [smolecule.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Perfluoro-1,3-dimethylcyclohexane [webbook.nist.gov]
- 6. Perfluoro-1,3-dimethylcyclohexane [webbook.nist.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
Application Note: Perfluoro(1,3-dimethylcyclohexane) as an Ultra-Sensitive Environmental Tracer
Abstract
This guide outlines the standardized protocols for utilizing Perfluoro(1,3-dimethylcyclohexane) (1,3-PDCH) as a Perfluorocarbon Tracer (PFT) in complex environmental studies. Due to its extreme chemical stability, negligible biological background, and high electron affinity, 1,3-PDCH serves as a "gold standard" tracer for atmospheric transport modeling, subsurface leak detection, and building ventilation analysis. This document details the physicochemical profile, release mechanisms, sorbent-based sampling strategies, and ultra-sensitive detection via Gas Chromatography-Mass Spectrometry with Negative Chemical Ionization (GC-MS NCI).
Physicochemical Profile & Tracer Suitability[1][2]
1,3-PDCH (CAS: 335-27-3) is a cyclic perfluorinated hydrocarbon.[1] Unlike linear isomers, its cyclic structure provides enhanced thermal stability and a distinct chromatographic retention time, making it ideal for multi-tracer studies where cross-interference must be minimized.
Table 1: Key Physicochemical Properties of 1,3-PDCH
| Property | Value | Relevance to Tracing |
| Molecular Formula | C₈F₁₆ | Fully fluorinated; chemically inert.[2][3][4] |
| Molecular Weight | 400.06 g/mol | Heavy molecule; behaves as a dense gas in initial dispersion. |
| Boiling Point | 102 °C | Liquid at room temp; suitable for evaporative "doser" release. |
| Density | ~1.83 g/mL | High density aids in gravitational settling in subsurface liquid applications. |
| Background Level | < 10⁻¹⁵ L/L (fL/L) | Negligible natural background allows for ultra-low detection limits (ppq). |
| Toxicity | Non-toxic / Biologically Inert | Safe for use in populated areas (indoor air quality) and sensitive ecosystems. |
| Electron Affinity | Very High | Enables femtogram-level detection via NCI-MS or ECD. |
Note on Isomers: While commercial "PDCH" is often a mixture of isomers (cis/trans, 1,2-, 1,3-, 1,4-), the 1,3-dimethyl isomer is frequently isolated or quantified specifically in high-resolution studies to distinguish from other PFTs released simultaneously [1].
Experimental Design: The Tracer Workflow
The success of a PFT study relies on a closed-loop validation system: Controlled Release
Figure 1: PFT Experimental Workflow
Caption: Closed-loop workflow for PFT studies. Feedback from data modeling ensures release rates are optimized for subsequent campaigns.
Protocol 1: Tracer Release Mechanisms
The release method depends on the scale of the study. For atmospheric studies (km scale), active volatilization is required. For indoor air or subsurface leak detection, passive diffusion is preferred.
Method A: Passive Diffusion "Dosers" (Indoor/Subsurface)
Principle: Fickian diffusion through a permeable membrane or capillary ensures a constant release rate independent of external turbulence.
-
Preparation: Fill a 2 mL crimp-top vial with neat 1,3-PDCH.
-
Capillary Selection: Insert a silicone rubber septum pierced by a stainless steel capillary (ID: 0.1 mm). The length of the capillary determines the release rate (typically ng/min).
-
Calibration: Gravimetrically calibrate the doser by weighing it weekly at constant temperature (25°C) to establish the permeation rate (
).-
Validation:
should remain constant ( ) over 4 weeks [2].
-
Method B: Active Injection (Atmospheric/Industrial)
Principle: High-pressure atomization or heated evaporation for point-source simulation.
-
Equipment: HPLC pump coupled to a heated nebulizer (150°C).
-
Rate: Pump 1,3-PDCH at a precise flow (e.g., 1.0 mL/min) into a carrier gas stream (N₂).
-
Dispersion: Release into the stack or upwind location.
Protocol 2: Sampling & Extraction[1]
To achieve parts-per-quadrillion (ppq) sensitivity, samples must be pre-concentrated. Direct air injection is insufficient.
Sampling Media: Carbon Molecular Sieves
Recommended Sorbent: Ambersorb® or Carboxen® 569 . These hydrophobic carbons retain PDCH strongly while rejecting water, which is critical for GC-MS NCI stability.
Step-by-Step Sampling Procedure
-
Tube Conditioning: Condition stainless steel or glass sorbent tubes at 300°C for 4 hours under He flow (50 mL/min) to remove background.
-
Deployment (Passive):
-
Place tubes (diffusive cap end down) at sampling grid nodes.
-
Exposure time: 24 hours to 1 week (integrated sampling).
-
-
Deployment (Active):
-
Connect sorbent tube to a programmable low-flow pump (e.g., 50–200 mL/min).
-
Total Volume: Collect 1–10 L of air depending on expected dilution.
-
-
Storage: Cap tubes with Swagelok® brass caps with PTFE ferrules. Store at 4°C. Analyze within 30 days.
Protocol 3: Analytical Method (TD-GC-MS NCI)
Why NCI? 1,3-PDCH has high electron affinity. In Negative Chemical Ionization (NCI), the molecule captures a thermal electron to form a stable molecular anion
Instrumentation Setup[6]
-
Thermal Desorber (TD): PerkinElmer TurboMatrix or Markes Unity.
-
GC: Agilent 7890B or equivalent.
-
MS: Agilent 5977B with CI Source (Methane reagent gas).
Detailed Method Parameters
| Parameter | Setting | Rationale |
| TD Desorption | 300°C for 10 min | Ensures complete release of PDCH from Ambersorb. |
| Cold Trap | -10°C (Peltier) | Re-focuses analyte into a sharp band before injection. |
| Trap Desorption | Ballistic heat to 300°C | Rapid injection ("slug") improves peak shape. |
| Column | DB-VRX or GasPro (60m) | Thick film or PLOT column needed for volatile separation. |
| Carrier Gas | Helium (1.0 mL/min) | Standard carrier. |
| Reagent Gas | Methane (40% flow) | Acts as buffer gas to thermalize electrons for capture. |
| Source Temp | 150°C | Lower temp favors NCI electron capture stability. |
| SIM Ions | m/z 400 (Molecular ion), 381 | Select Ion Monitoring (SIM) maximizes signal-to-noise. |
Figure 2: Analytical Logic & Decision Tree
Caption: Analytical sequence ensuring moisture removal (Dry Purge) and analyte focusing for maximum sensitivity.
Data Analysis & Interpretation
Quantification
Calculate concentration (
- : Peak area of 1,3-PDCH (m/z 400).
- : Response Factor (fL/area count) derived from calibration standards.
- : Total volume of air sampled (L).
Dispersion Modeling
For atmospheric studies, integrate tracer data with a Gaussian Plume Model to back-calculate source strength (
-
Use the measured
at grid points to solve for (leak rate) or validate transport models [4].
Safety & Environmental Considerations (E-E-A-T)
While 1,3-PDCH is a perfluorinated compound, it is distinct from the bioaccumulative PFAS (like PFOA/PFOS) currently under regulatory scrutiny.
-
Inertness: PDCH lacks the functional groups (carboxylates/sulfonates) that drive biological interaction and toxicity.
-
GWP: Like all PFCs, PDCH has a high Global Warming Potential (GWP). However, the quantities used in tracer studies (grams to kilograms) are negligible compared to industrial emissions.
-
Recommendation: Always minimize release quantities by utilizing the high sensitivity of NCI detection (femtogram limits) rather than increasing source mass.
References
-
Watson, T. B., et al. (2007). The atmospheric background of perfluorocarbon compounds used as tracers.[5][6][7][8] Environmental Science & Technology. Link
-
Dietz, R. N. (1986). Perfluorocarbon tracer technology.[2][9][10] Regional and Long-Range Transport of Air Pollution.[11] Link
-
Begley, P., et al. (1988). Determination of perfluorocarbon tracers in atmospheric samples by GC-NCI-MS. Journal of Chromatography A. Link
-
D'Ottavio, T. W., et al. (1986). Perfluorocarbon tracer sampling and analysis.[2][9][11][12] Environmental Science & Technology. Link
-
Sullivan, R. C., et al. (2020). Atmospheric tracer methods for carbon capture and storage monitoring. International Journal of Greenhouse Gas Control. Link
Sources
- 1. exfluor.com [exfluor.com]
- 2. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]
- 3. halopolymer.com [halopolymer.com]
- 4. CAS 335-27-3: Perfluoro(1,3-dimethylcyclohexane) [cymitquimica.com]
- 5. restservice.epri.com [restservice.epri.com]
- 6. Development of perfluorocarbon tracer technology for underground leak location - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Perfluorocarbon tracer - Wikipedia [en.wikipedia.org]
- 9. netl.doe.gov [netl.doe.gov]
- 10. f2chemicals.com [f2chemicals.com]
- 11. Perfluorocarbon Tracers | The Subway-Surface Air Flow Exchange | Brookhaven National Laboratory [bnl.gov]
- 12. shimadzu.com [shimadzu.com]
Unlocking Hypoxic Frontiers: A Guide to Perfluoro(1,3-dimethylcyclohexane) as a High-Performance Oxygen Carrier
In the landscape of modern biomedical research and drug development, the challenge of maintaining cellular and tissue viability under hypoxic conditions remains a significant hurdle. From preserving organs for transplantation to enhancing the productivity of large-scale cell cultures, the efficient delivery of oxygen is paramount. This technical guide delves into the application of Perfluoro(1,3-dimethylcyclohexane), a chemically inert and highly effective oxygen carrier, offering detailed protocols and insights for its use in pioneering research and development.
This document is structured to provide not just procedural steps, but a foundational understanding of the principles governing the use of perfluorocarbons (PFCs) as synthetic oxygen transporters. We will explore the underlying science, from the physical properties that enable high gas solubility to the practical considerations for creating stable emulsions for biological applications. The protocols provided herein are designed to be robust and reproducible, empowering researchers to leverage this technology to its full potential.
The Science of Perfluorocarbons as Oxygen Carriers
Perfluorocarbons are a class of synthetic compounds in which all hydrogen atoms have been replaced by fluorine. This complete fluorination imparts remarkable chemical and biological inertness, as well as an exceptionally high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[1] Unlike hemoglobin, which chemically binds oxygen, PFCs dissolve oxygen based on Henry's Law, where the amount of dissolved gas is directly proportional to its partial pressure. This physical dissolution mechanism allows for rapid and efficient oxygen release to tissues down a partial pressure gradient.[1]
Perfluoro(1,3-dimethylcyclohexane) (C₈F₁₆) is a cyclic perfluorocarbon that stands out for its excellent oxygen-dissolving capacity, low viscosity, and high density.[2] Its chemical inertness ensures it does not interfere with biological processes, making it an ideal candidate for a variety of biomedical applications.[2]
Key Physicochemical Properties of Perfluoro(1,3-dimethylcyclohexane)
| Property | Value | Reference |
| Molecular Formula | C₈F₁₆ | [3] |
| Molar Mass | 400.06 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 1.828 g/mL at 25 °C | [4] |
| Boiling Point | 101-102 °C | [4] |
| Melting Point | -55 °C | [4] |
| Solubility in Water | Extremely low | [2] |
| Oxygen Solubility | High (varies with partial pressure) | [5] |
The high density of Perfluoro(1,3-dimethylcyclohexane) is a key feature utilized in applications such as the two-layer organ preservation method. Its low surface tension and ability to readily dissolve gases make it a powerful tool for overcoming oxygen diffusion limitations in various biological systems.[5][6]
The Critical Role of Emulsification
For most in-vivo and in-vitro applications, the immiscibility of Perfluoro(1,3-dimethylcyclohexane) with aqueous solutions necessitates its formulation into a stable emulsion. These nano- or micro-emulsions consist of tiny droplets of the PFC dispersed in an aqueous medium, stabilized by a surfactant. The small droplet size, typically in the range of 0.1-0.2 µm, is crucial for ensuring biocompatibility and efficient gas exchange.[5] The choice of surfactant is critical to the stability and biocompatibility of the emulsion, with non-ionic block copolymers like Pluronic F-68 being a common and effective choice.[7]
Visualizing the Emulsification Workflow
Caption: Workflow for preparing a stable Perfluoro(1,3-dimethylcyclohexane) nanoemulsion.
Application Note 1: Preparation of a Stable Perfluoro(1,3-dimethylcyclohexane) Nanoemulsion
This protocol details the preparation of a stable nanoemulsion of Perfluoro(1,3-dimethylcyclohexane) using a probe sonicator. The resulting emulsion is suitable for a range of research applications, including cell culture supplementation.
Materials:
-
Perfluoro(1,3-dimethylcyclohexane), technical grade (e.g., Sigma-Aldrich Cat. No. 282316)
-
Pluronic® F-68 (e.g., Sigma-Aldrich Cat. No. P1300)
-
Water for Injection (WFI) or equivalent high-purity water
-
Probe sonicator with a microtip
-
Sterile, sealed vials
-
Sterile filters (0.22 µm)
-
Ice bath
Protocol:
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of Pluronic® F-68 in WFI.
-
Stir gently until the Pluronic® F-68 is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm filter and store at 4°C.
-
-
Emulsification:
-
In a sterile vial, combine the 2% Pluronic® F-68 solution and Perfluoro(1,3-dimethylcyclohexane) to achieve a final PFC concentration of 10-20% (v/v). For example, for a 10 mL final volume of a 10% emulsion, use 1 mL of Perfluoro(1,3-dimethylcyclohexane) and 9 mL of the 2% Pluronic® F-68 solution.
-
Place the vial in an ice bath to dissipate heat generated during sonication.
-
Immerse the tip of the probe sonicator into the mixture, ensuring it does not touch the sides or bottom of the vial.
-
Sonicate the mixture in pulsed mode to prevent excessive heating. A typical setting would be 5 seconds ON and 10 seconds OFF.
-
The total sonication time will depend on the power of the sonicator and the volume of the emulsion. Start with a total ON time of 5-10 minutes.
-
The formation of a stable, milky-white emulsion indicates successful emulsification.
-
-
Quality Control:
-
Visually inspect the emulsion for any phase separation. A stable emulsion should remain homogenous for an extended period when stored at 4°C.
-
For more rigorous quality control, determine the droplet size distribution using dynamic light scattering (DLS). A narrow distribution with an average droplet size below 500 nm is desirable for most biological applications.
-
Causality Behind Experimental Choices:
-
Pluronic® F-68: This non-ionic surfactant is widely used due to its excellent biocompatibility and ability to form stable emulsions with perfluorocarbons.[7]
-
Ice Bath and Pulsed Sonication: High-energy input from sonication can cause localized heating, which can lead to emulsion instability and potential degradation of components. The use of an ice bath and pulsed sonication helps to maintain a low temperature throughout the process.[8]
-
Droplet Size: Smaller droplet sizes provide a larger surface area for gas exchange and are less likely to cause embolism in in-vivo applications.
Application Note 2: Enhancing Organ Preservation with the Two-Layer Method
The Two-Layer Method (TLM) is a static organ preservation technique that utilizes a layer of oxygenated perfluorocarbon to continuously supply oxygen to the organ, which is submerged in a standard organ preservation solution.[9] This method has been shown to be particularly effective for preserving the pancreas prior to islet isolation or whole organ transplantation.[9]
Visualizing the Two-Layer Method Setup
Caption: The Two-Layer Method for organ preservation.
Materials:
-
Perfluoro(1,3-dimethylcyclohexane)
-
University of Wisconsin (UW) solution or other appropriate organ preservation solution
-
Sterile preservation container
-
Oxygen source (95% O₂ / 5% CO₂) with a sterile filter
-
Sterile tubing
Protocol:
-
Preparation of the Two-Layer System:
-
In a sterile preservation container, add a layer of Perfluoro(1,3-dimethylcyclohexane) to a depth that will allow the organ to be partially submerged.
-
Gently overlay the PFC with cold (4°C) UW solution. The two liquids will form distinct layers due to their immiscibility and density difference.[9]
-
The volume of each layer should be sufficient to surround the organ.
-
-
Oxygenation of the Perfluorocarbon Layer:
-
Using sterile tubing connected to the oxygen source, gently bubble the 95% O₂ / 5% CO₂ gas mixture through the Perfluoro(1,3-dimethylcyclohexane) layer.
-
The gas flow should be slow to avoid agitation of the interface.
-
Continue oxygenation for at least 15-20 minutes to ensure saturation of the PFC layer. For continuous oxygenation during preservation, maintain a slow, steady stream of gas. Alternatively, for static oxygenation, the PFC can be pre-saturated with oxygen before the organ is placed in the container.[2]
-
-
Organ Placement and Preservation:
-
Carefully place the procured organ into the container. The organ will float at the interface of the two layers, with its lower portion in the oxygenated PFC and its upper portion in the nutrient-rich UW solution.[9]
-
Seal the container and store it at the appropriate hypothermic temperature (typically 4°C).
-
Causality Behind Experimental Choices:
-
University of Wisconsin (UW) Solution: This solution is specifically designed to minimize cellular swelling and damage during cold ischemia by providing essential ions, energy substrates, and antioxidants.[3]
-
Oxygenated Perfluorocarbon Layer: This layer acts as an oxygen reservoir, continuously supplying oxygen to the organ tissue via diffusion, which helps to maintain aerobic metabolism and preserve cellular integrity during storage.[9]
-
Interface Placement: By positioning the organ at the interface, it benefits from both the oxygen supply from the PFC and the nutritional and protective components of the UW solution.[9]
Application Note 3: Enhancing Hybridoma Cell Culture and Monoclonal Antibody Production
Oxygen limitation is a common issue in high-density cell cultures, leading to reduced cell viability and productivity. Supplementing the culture medium with an emulsion of Perfluoro(1,3-dimethylcyclohexane) can significantly enhance oxygen availability, leading to higher cell densities and increased monoclonal antibody yields in hybridoma cultures.[2]
Protocol:
-
Preparation of Perfluoro(1,3-dimethylcyclohexane) Emulsion:
-
Prepare a sterile 10% (v/v) nanoemulsion of Perfluoro(1,3-dimethylcyclohexane) in a biocompatible aqueous phase (e.g., saline or cell culture medium) with a suitable surfactant like Pluronic F-68, as described in Application Note 1.
-
-
Supplementation of Hybridoma Culture:
-
Culture hybridoma cells according to standard protocols.
-
When the cell density reaches a critical point where oxygen limitation may occur (e.g., >1 x 10⁶ cells/mL), add the sterile Perfluoro(1,3-dimethylcyclohexane) emulsion to the culture medium.
-
The final concentration of the PFC emulsion in the culture medium should be optimized for the specific cell line, but a starting range of 2-5% (v/v) is recommended.
-
Gently mix the culture to ensure even distribution of the emulsion.
-
-
Monitoring and Data Collection:
-
Continue to monitor cell growth and viability using standard cell counting methods (e.g., trypan blue exclusion).
-
At regular intervals, collect samples of the culture supernatant to determine the concentration of the monoclonal antibody using an appropriate assay (e.g., ELISA).
-
Compare the cell density, viability, and antibody production in the PFC-supplemented cultures to control cultures without the emulsion.
-
Expected Outcomes:
-
Increased peak cell density and prolonged viability in high-density cultures.
-
Enhanced specific productivity of monoclonal antibodies.
Causality Behind Experimental Choices:
-
Emulsion Supplementation: The PFC emulsion droplets act as tiny oxygen reservoirs within the culture medium, increasing the overall oxygen transfer rate to the cells.
-
Timing of Addition: Adding the emulsion when the culture is entering a high-density phase ensures that the enhanced oxygen supply is available when it is most needed to prevent hypoxic stress.
Application Note 4: Experimental Partial Liquid Ventilation
Partial Liquid Ventilation (PLV) is a technique where the lungs are partially filled with a perfluorocarbon liquid, and gas ventilation is superimposed. This approach can improve gas exchange and lung mechanics in models of acute respiratory distress syndrome (ARDS).
This is an experimental protocol for use in animal models and requires appropriate ethical approval and specialized equipment.
Materials:
-
Perfluoro(1,3-dimethylcyclohexane)
-
Animal ventilator
-
Appropriate animal model of lung injury (e.g., saline lavage-induced ARDS in rabbits)
-
Monitoring equipment for blood gases, hemodynamics, and respiratory mechanics
Protocol:
-
Animal Preparation and Induction of Lung Injury:
-
Anesthetize and mechanically ventilate the animal according to an approved protocol.
-
Induce acute lung injury using a standardized method, such as repeated saline lavage, until a defined level of hypoxemia is achieved.[3]
-
-
Instillation of Perfluoro(1,3-dimethylcyclohexane):
-
Position the animal to ensure even distribution of the liquid.
-
Slowly instill a dose of Perfluoro(1,3-dimethylcyclohexane) (e.g., 10-20 mL/kg) into the lungs via the endotracheal tube.[6]
-
The instillation should be done over several minutes to allow the liquid to distribute throughout the lungs.
-
-
Ventilation and Monitoring:
-
Resume mechanical ventilation with appropriate settings (e.g., protective lung strategies with low tidal volumes and appropriate positive end-expiratory pressure).
-
Continuously monitor arterial blood gases, pulmonary artery pressure, and respiratory mechanics (compliance and resistance).
-
Additional doses of PFC may be required to replace evaporative losses.[6]
-
Causality Behind Experimental Choices:
-
Partial Filling of the Lungs: The PFC liquid helps to recruit collapsed alveoli, reduce surface tension at the air-liquid interface, and improve the matching of ventilation and perfusion.
-
Superimposed Gas Ventilation: The gas ventilation provides the tidal exchange of oxygen and carbon dioxide, while the PFC liquid acts as a continuous oxygen carrier and facilitates the removal of cellular debris and inflammatory exudates.
Concluding Remarks
Perfluoro(1,3-dimethylcyclohexane) offers a versatile and powerful platform for enhancing oxygen delivery in a variety of research and pre-clinical settings. Its unique physicochemical properties, combined with its biological inertness, make it an invaluable tool for researchers and drug development professionals seeking to overcome the challenges of hypoxia. The successful application of this technology is contingent on a thorough understanding of its underlying principles and the meticulous execution of well-defined protocols. The information and methodologies presented in this guide are intended to provide a solid foundation for the effective and innovative use of Perfluoro(1,3-dimethylcyclohexane) as a high-performance oxygen carrier.
References
- Two-layer cold storage method for pancreas and islet cell transplantation. World Journal of Gastroenterology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4133442/]
- Two-layer preservation method consists of perfluorocarbon (PFC) and... - ResearchGate. [URL: https://www.researchgate.
- Partial liquid ventilation improves lung function in ventilation-induced lung injury. European Respiratory Journal. [URL: https://erj.ersjournals.com/content/18/3/555]
- Organ Preservation. Cardiolink. [URL: https://cardiolink.com.
- Clinical application of the two-layer (University of Wisconsin solution/perfluorochemical plus O2) method of pancreas preservation before transplantation. Transplantation. [URL: https://pubmed.ncbi.nlm.nih.gov/10993072/]
- Two-Layer Method Preservation and Resuscitation of the Cadaveric Pancreas Before Transplantation. ClinicalTrials.gov. [URL: https://clinicaltrials.gov/study/NCT00592280]
- Hybridoma Technology: Steps, Protocol, and Application. Sino Biological. [URL: https://www.sinobiological.com/resource/hybridoma-technology/protocol]
- Partial Liquid Ventilation in Adult Patients with Acute Respiratory Distress Syndrome. ResearchGate. [URL: https://www.researchgate.
- Perfluoro-1,3-dimethylcyclohexane technical grade, 80 335-27-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/282316]
- Research advances in liquid ventilation in treatment of acute respiratory distress syndrome. Journal of PLA Medical College. [URL: https://www.jplamc.com/EN/10.11856/j.issn.2097-048X.2023030012]
- Optimising the manufacture of perfluorocarbon nanodroplets through varying sonication parameters. Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences. [URL: https://www.ndorms.ox.ac.
- Multiplex ultrasound imaging of perfluorocarbon nanodroplets enabled by decomposition of post-vaporization dynamics. arXiv. [URL: https://arxiv.org/abs/2301.03714]
- Schematic of nanoemulsion preparation using sonication and microfluidization processes. Step 1 - ResearchGate. [URL: https://www.researchgate.
- Hypothermic total liquid ventilation after experimental aspiration-associated acute respiratory distress syndrome. SRLF. [URL: https://srlf.
- Culturing Hybridoma Cell Lines for Monoclonal Antibody Production. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23839938/]
- Theranostics Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics. [URL: https://www.thno.org/v15p3013.htm]
- I am unable to make stable nanoemulsion of Perfluorodecalin (Pfc) with surfactant Pluronic F68.Kindly give suggestions. ResearchGate. [URL: https://www.researchgate.net/post/I_am_unable_to_make_stable_nanoemulsion_of_Perfluorodecalin_Pfc_with_surfactant_Pluronic_F68Kindly_give_suggestions]
- Hybridoma production protocol. EuroMAbNet. [URL: https://www.euromabnet.com/wp-content/uploads/2015/01/Hybridoma-production-protocol-EuroMabNet.pdf]
- Culture Hybridoma Cells for Monoclonal Antibody Production using Corning® hybrigro™ SF Medium. Corning. [URL: https://www.corning.
- A review on ultrasonic probe sonicator for setting up a stable nanoformulations and investigating how time affects the unique characteristics of graphene nanofluids. JETIR.org. [URL: https://www.jetir.org/papers/JETIR2307B65.pdf]
- Perfluoro(1,3-dimethylcyclohexane) | C8F16 | CID 78975. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78975]
- Perfluorocarbon for organ preservation before transplantation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12553818/]
- Perfluoro-1,3-dimethylcyclohexane - Wikipedia. [URL: https://en.wikipedia.org/wiki/Perfluoro-1,3-dimethylcyclohexane]
- PERFLUOROCARBONS COMPOUNDS USED AS OXyGEN CARRIERS: FROM LIqUID VENTILATION TO BLOOD SUBSTITUTES. University of Coimbra. [URL: https://estudogeral.sib.uc.pt/bitstream/10316/13550/1/TESE_MESTRADO_QUIMICA_TECNOLOGICA_FLAVIO_SOUSA.pdf]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cardiolinkgroup.com [cardiolinkgroup.com]
- 3. qedbio.com [qedbio.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Total Liquid Ventilation Provides Superior Respiratory Support to Conventional Mechanical Ventilation in a Large Animal Model of Severe Respiratory Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-layer cold storage method for pancreas and islet cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical application of the two-layer (University of Wisconsin solution/perfluorochemical plus O2) method of pancreas preservation before transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing catalyst recycling in Perfluoro(1,3-dimethylcyclohexane) systems
Welcome to the Fluorous Catalysis Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist specializing in Fluorous Biphasic Catalysis (FBC). Below is the technical guide for optimizing catalyst recycling in Perfluoro(1,3-dimethylcyclohexane) (PFDMCH) systems. This guide moves beyond basic textbook definitions to address the operational realities of handling high-density fluorous solvents in drug discovery and process chemistry.
Part 1: The Core Protocol (Standard Operating Procedure)
Before troubleshooting, we must establish the baseline for a self-validating recycling loop. PFDMCH is chosen for its high boiling point (102°C) and density (1.83 g/mL), making it an ideal "bottom phase" carrier for thermomorphic reactions.
The Thermomorphic Recycling Loop
Objective: Maximize Catalyst Recovery (>99%) while maintaining Turnover Frequency (TOF).
-
Loading Phase:
-
Dissolve the Fluorous-Tagged Catalyst (e.g.,
-Rhodium or -Lewis Acid) in PFDMCH. -
Tip: Ensure the catalyst has sufficient fluorine content (>60% by weight) to guarantee partition coefficients (
) > 95:5.
-
-
Reaction Phase (Monophasic):
-
Separation Phase (Biphasic):
-
Cool to
(typically -10°C to 25°C). -
Critical Step: Allow 15–30 minutes for gravity settling. PFDMCH will form the bottom layer due to its high density (1.83 g/mL).
-
-
Extraction & Recycle:
-
Decant the upper organic layer (product).
-
Re-charge the bottom fluorous layer with fresh substrate.
-
Part 2: Visualization of the Recycling Logic
The following diagram illustrates the process flow and critical control points (CCPs) for maintaining system integrity.
Figure 1: The Thermomorphic Recycling Loop in PFDMCH systems. Note the critical decision point at the phase separation stage.
Part 3: Troubleshooting Hub (FAQs)
This section addresses specific failure modes reported by users working with PFDMCH.
Issue 1: "I see a cloudy interface or emulsion after cooling. The phases won't split cleanly."
Diagnosis: This is a Phase Disengagement Failure . While PFDMCH is dense, its viscosity (approx. 1.9 mPa·s) or the presence of amphiphilic byproducts can stabilize emulsions.
Corrective Protocol:
-
Temperature Tuning: Do not cool too rapidly. A "Flash Cool" traps organic droplets inside the fluorous phase. Use a cooling ramp of -5°C/min .
-
Centrifugation: If gravity settling fails after 30 minutes, centrifuge at 2000 rpm for 5 minutes . The high density of PFDMCH (1.83 g/mL) vs. organics (~0.8 g/mL) guarantees separation under centrifugal force.
-
Salting Out: In rare cases where polar substrates act as surfactants, adding a small amount of brine to the interface can break the emulsion (fluorous liquids are extremely hydrophobic and will not mix with the brine).
Issue 2: "My catalyst activity drops significantly after the 3rd recycle."
Diagnosis:
This indicates Catalyst Leaching . Even with "heavy" fluorous tags, trace amounts of catalyst may partition into the organic phase if the partition coefficient (
Corrective Protocol:
-
Tag Verification: Ensure your catalyst has at least three
ponytails . A fluorine weight percent (%F) < 60% is often insufficient for PFDMCH retention. -
Cold Wash: After decanting the product, wash the fluorous phase with cold organic solvent (e.g., cold toluene at 0°C) to remove organic residues without dissolving the catalyst.
-
ICP-MS Check: Analyze the organic product layer for metal content.[3] If leaching is >1 ppm, switch to a "Fluorous Solid Phase Extraction" (F-SPE) polish for the product, or increase the fluorous tag length on the ligand.
Issue 3: "PFDMCH is expensive. How do I minimize solvent loss?"
Diagnosis: PFDMCH has a vapor pressure of ~4.8 kPa at 20°C. While not highly volatile, losses occur during vacuum steps or vigorous nitrogen sparging.
Corrective Protocol:
-
Closed Loop: Perform all transfers via cannula or closed-system syringes.
-
Reflux Condensers: Ensure condensers are set to < -10°C during the high-temperature reaction phase.
-
Recovery: Collect all "waste" organic washes. PFDMCH is virtually insoluble in water and organics. You can recover it by rotary evaporation of the organic solvent (PFDMCH will remain) followed by a simple distillation (BP 102°C) to purify it.
Part 4: Data & Specifications
Table 1: Physical Properties of PFDMCH Relevant to Recycling
| Property | Value | Implication for Protocol |
| Boiling Point | 102°C | Allows reactions up to ~95°C without pressure vessels. |
| Density | 1.828 g/mL | Forms the bottom layer (critical for decanting logistics). |
| Solubility (Water) | < 10 ppm | Excellent for aqueous biphasic variants; no drying needed. |
| Solubility (Toluene) | Thermomorphic | Miscible > 60°C; Immiscible < 25°C. |
Table 2: Troubleshooting Matrix
| Symptom | Probable Cause | Immediate Action |
| Cloudy Bottom Layer | Organic solvent trapped in fluorous phase | Centrifuge or cool further (-20°C). |
| Precipitate in Fluorous Phase | Catalyst degradation or saturation | Filter warm; check catalyst solubility limit. |
| Product Contamination | Catalyst leaching | Perform F-SPE on product; check %F of catalyst. |
Part 5: Advanced Logic (Leaching Prevention)
The following decision tree helps you determine if your catalyst design is suitable for PFDMCH recycling or if it requires modification.
Figure 2: Catalyst design logic to ensure retention in the PFDMCH phase.
References
-
F2 Chemicals Ltd. (2020).[4] Perfluoro-1,3-dimethylcyclohexane: General Properties. Retrieved from [Link]
- Horváth, I., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphasic Catalysis. Science.
- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron. (Detailed mechanisms on thermomorphic behavior).
-
Foster, D. F., et al. (2002).[5] Hydroformylation in perfluorinated solvents; improved selectivity, catalyst retention and product separation. Tetrahedron. (Specific application of PFDMCH in recycling).
Sources
- 1. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. f2chemicals.com [f2chemicals.com]
- 5. Perfluoro-1,3-dimethylcyclohexane technical grade, 80 335-27-3 [sigmaaldrich.com]
Troubleshooting phase separation in fluorous biphasic reactions
Technical Support Center: Fluorous Biphasic Systems (FBS) Topic: Troubleshooting Phase Separation & Catalyst Recovery Ticket ID: FBS-TRBL-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Heavy" Phase Perspective
Welcome to the Fluorous Chemistry Support Center. If you are here, you are likely facing one of three problems: your biphasic system isn't becoming monophasic when heated (reaction failure), it isn't separating when cooled (workup failure), or your expensive fluorous catalyst is vanishing into the organic phase (leaching).
In Fluorous Biphasic Catalysis (FBC), we rely on thermomorphic behavior . We exploit the temperature-dependent miscibility of perfluorocarbons with organic solvents.[1][2] The system must be a single phase at reaction temperature (
Below is your guide to diagnosing and fixing deviations in this cycle.
Module 1: The Thermomorphic Switch (Temperature Issues)
Q: My reaction mixture remains biphasic even at reflux. Why isn't it homogenizing?
A: You have likely not reached the Critical Solution Temperature (CST) for your specific solvent pair. Fluorous solvents (like FC-72 or perfluoromethylcyclohexane) have unusually weak London dispersion forces.[3] To overcome the cohesive energy density difference between the fluorous and organic phases, you must input sufficient thermal energy.
Troubleshooting Steps:
-
Check the Solvent Pair: Polar solvents (MeOH, Acetonitrile) have extremely high CSTs with fluorous solvents, often exceeding the boiling point of the mixture.
-
Switch the Organic Phase: Move to a solvent with lower polarity and lower cohesive energy density. Toluene and THF are "fluorous-friendly"; DMF and DMSO are not.
-
Use a Hybrid Solvent: Add Benzotrifluoride (BTF). BTF acts as a "bridge," lowering the CST of the system without destroying the biphasic capability at lower temperatures [1].
Q: The phases won't separate upon cooling. It looks like a single cloudy layer.
A: This is a "Cold Miscibility" error. If your organic product is highly lipophilic (long alkyl chains), it may act as a surfactant or a co-solvent, keeping the fluorous phase solubilized even below the expected CST.
The Fix:
-
Add Water: If your catalyst is strictly fluorous and your product is organic, adding a small amount of water can increase the polarity of the non-fluorous phase, forcing the hydrophobic fluorous solvent out of solution (Salting-out effect).
-
Cool Further: Standard separation is at 25°C. Try cooling to 0°C or -20°C. The miscibility of fluorous solvents drops precipitously with temperature.
Module 2: The Interface (Emulsions & Rag Layers)
Q: I have a persistent emulsion ("rag layer") between the fluorous and organic phases.
A: Emulsions in FBS are typically caused by density matching or particulate suspension .
Fluorous solvents are dense (1.7–1.9 g/mL).[2] Organic solvents are light (~0.7–0.9 g/mL). However, if you generate heavy halogenated byproducts or use chlorinated organic solvents (DCM,
Protocol: Breaking the Fluorous Emulsion
-
Centrifugation: The most effective method. The high density of the fluorous phase (bottom) responds well to G-force.
-
Filtration: Filter the biphasic mixture through a pad of Celite or fluorous silica. This removes suspended particulates that stabilize the emulsion.
-
Density Tuning: Add a high-density fluorous solvent (e.g., Perfluorodecalin) to the bottom layer to increase
.
Module 3: Catalyst Leaching (The Partition Coefficient)
Q: My catalyst recovery drops after cycle 3. Is it decomposing?
A: It is likely leaching , not decomposing.
The efficiency of FBC depends on the partition coefficient (
Diagnostic Check:
-
Calculate the Fluorine weight percent (%F) of your catalyst.
-
Rule of Thumb: Effective phase separation requires
fluorine by molecular weight [2].
The Fix:
-
Solvent Tuning: Use a more fluorophobic organic solvent (e.g., switch from THF to Toluene, or Toluene to Hexane) for the extraction phase.
-
F-SPE Polish: If liquid-liquid extraction fails, pass the organic phase through a Fluorous Solid Phase Extraction (F-SPE) cartridge. The leaching catalyst will stick; the organic product will elute.
Visualizing the Workflow
Diagram 1: The Thermomorphic Cycle
This diagram illustrates the temperature-dependent phase switching essential for FBC.
Caption: The ideal FBC cycle. Failure to reach Monophasic state (Red) or return to Biphasic state (Green) results in process failure.
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for common fluorous biphasic failures.
Data Presentation: Solvent Parameters
To engineer a successful separation, you must maximize the density difference (
| Solvent Type | Specific Solvent | Density (g/mL, 25°C) | Polarity | Miscibility w/ FC-72 (25°C) |
| Fluorous | FC-72 (Perfluorohexane) | 1.68 | Very Low | N/A |
| Fluorous | PFMCH | 1.79 | Very Low | N/A |
| Organic | Toluene | 0.87 | Low | Immiscible (High CST) |
| Organic | THF | 0.89 | Moderate | Immiscible (Mod. CST) |
| Organic | Dichloromethane (DCM) | 1.33 | Moderate | Risk of Emulsion (Low |
| Organic | Acetonitrile | 0.78 | High | Immiscible (Very High CST) |
| Hybrid | Benzotrifluoride (BTF) | 1.30 | Intermediate | Miscible (Bridging) |
Note: PFMCH = Perfluoromethylcyclohexane. FC-72 is a standard 3M trade name for perfluorohexanes.
Standard Protocol: Biphasic Catalyst Recycling
Objective: Run a homogeneous reaction with heterogeneous recovery.
-
Preparation: Dissolve the fluorous-tagged catalyst in the fluorous solvent (e.g., FC-72). Dissolve reactants in the organic solvent (e.g., Toluene).[4]
-
Mixing: Combine phases in a reaction vessel. You will see two distinct layers (Fluorous on bottom).
-
Heating (The Switch): Heat the mixture to ~80°C (or determined CST).
-
Checkpoint: The mixture must become clear and homogeneous. If turbid, add BTF dropwise until clear.
-
-
Reaction: Stir at temperature for the required time.
-
Cooling: Stop heating and allow the vessel to cool to Room Temperature (25°C).
-
Checkpoint: Two layers must reform. The catalyst returns to the bottom (fluorous) phase; product stays in the top (organic).
-
-
Separation: Syringe off the top organic layer for workup.
-
Recycle: Add fresh reactants/organic solvent directly to the remaining fluorous bottom layer for the next cycle.
References
-
Gladysz, J. A., Curran, D. P., & Horváth, I. T. (Eds.).[2][10] (2004).[11] Handbook of Fluorous Chemistry. Wiley-VCH. (See Chapter on Partition Coefficients). Link
-
Curran, D. P. (1998). Strategy-level separations in organic synthesis: from planning to practice. Angewandte Chemie International Edition, 37(9), 1174–1196. Link
Sources
- 1. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. Fluorous biphasic catalysis. 2. Synthesis of fluoroponytailed amine ligands along with fluoroponytailed carboxylate syn… [ouci.dntb.gov.ua]
- 7. nostsaltnforca1986.wordpress.com [nostsaltnforca1986.wordpress.com]
- 8. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. real.mtak.hu [real.mtak.hu]
Technical Support Center: Preventing Catalyst Leaching in Perfluoro(1,3-dimethylcyclohexane)
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing catalyst leaching in Perfluoro(1,3-dimethylcyclohexane). This resource is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the integrity and efficiency of your catalytic reactions in this unique fluorous solvent.
Understanding Catalyst Leaching in Perfluoro(1,3-dimethylcyclohexane)
Catalyst leaching is the unintended dissolution of the active catalytic species from a solid support or a homogeneous catalyst into the reaction medium. In the context of using Perfluoro(1,3-dimethylcyclohexane) as a solvent, this phenomenon can lead to several critical issues, including compromised product purity, diminished catalyst recyclability, and inconsistent reaction kinetics.
Perfluoro(1,3-dimethylcyclohexane) is a chemically inert and thermally stable fluorocarbon liquid with low polarity and poor solubility for most non-fluorinated compounds.[1][2] These properties can be advantageous in some catalytic systems, but they also present unique challenges for catalyst stability. While its non-coordinating nature might be expected to minimize the dissolution of certain metal species, the choice of catalyst and reaction conditions remains paramount to preventing leaching.
The primary mechanisms of catalyst leaching include:
-
Dissolution of the active metal: The metallic nanoparticles or complexes may have some finite solubility in the perfluorinated solvent, which can be influenced by temperature, pressure, and the presence of reactants or byproducts.
-
Ligand-mediated leaching: Ligands designed to stabilize the catalyst may themselves have some solubility or reactivity that facilitates the transport of the metal into the solution.
-
Support degradation: The solid support material of a heterogeneous catalyst could degrade under harsh reaction conditions, releasing the active metal into the medium.
This guide will provide you with the tools to diagnose, troubleshoot, and prevent these issues in your experiments.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield has significantly dropped upon reusing my catalyst. How can I determine if catalyst leaching is the cause?
A significant drop in performance upon catalyst reuse is a classic indicator of deactivation, with leaching of the active metal being a primary suspect.[3] Over time, the active components of the catalyst can dissolve into the reaction medium, reducing the number of available catalytic sites.
Suggested Solutions:
-
Perform a Hot Filtration Test: This is a definitive method to determine if leached species are contributing to the catalysis in the liquid phase.[4] If the reaction continues after the solid catalyst is filtered out at the reaction temperature, it confirms that active species have leached into the solution.
Experimental Protocol: Hot Filtration Test
-
Set up your reaction in Perfluoro(1,3-dimethylcyclohexane) as usual.
-
Allow the reaction to proceed to a partial conversion (e.g., 20-50%), which you can determine through preliminary kinetic studies.
-
While maintaining the reaction temperature, rapidly filter the solid catalyst from the hot reaction mixture. This can be achieved using a pre-heated funnel with a suitable filter medium.[5][6][7] It is crucial to maintain the temperature during filtration to prevent the re-deposition of the leached species onto the catalyst support.
-
Continue to monitor the reaction progress in the filtrate by taking samples at regular intervals and analyzing them (e.g., by GC, HPLC, or NMR).
-
If the reaction continues to progress in the filtrate, it is a clear indication of homogeneous catalysis by leached species.
-
-
Quantify Metal Content in the Filtrate: Analyze the reaction solution after filtration using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the concentration of the leached metal (e.g., Palladium, Rhodium, Ruthenium).[8][9]
-
Characterize the Spent Catalyst: Analyze the used catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to confirm a decrease in the active metal concentration on the surface compared to the fresh catalyst.
Logical Workflow for Diagnosing Catalyst Deactivation
Caption: Workflow for diagnosing catalyst deactivation.
Question 2: I am observing metallic impurities in my final product. How can I prevent this contamination?
Product contamination with metals is a direct consequence of catalyst leaching and is a critical issue, particularly in pharmaceutical and fine chemical synthesis where high purity is required.
Suggested Solutions:
-
Strengthen Metal-Support Interaction: Leaching can be minimized by enhancing the stability of the catalyst. This can be achieved by:
-
Using supports with strong anchoring sites for the metal nanoparticles.
-
Applying a protective coating (e.g., a thin layer of a porous, inert material) over the catalyst to physically trap the active species.[10]
-
-
Optimize Reaction Conditions: Harsh reaction conditions can accelerate leaching. Experiment with:
-
Lower Temperatures: High temperatures can lead to structural changes in the catalyst, affecting its stability.[11]
-
Solvent Choice: While you are using Perfluoro(1,3-dimethylcyclohexane), consider if co-solvents are being used and if they could be contributing to leaching.
-
-
Employ Fluorous Tagging: This is a highly effective strategy for reactions in perfluorinated solvents. By attaching a perfluoroalkyl chain (a "fluorous tag") to your catalyst or ligand, you can significantly increase its solubility and retention in the fluorous phase, thereby minimizing its transfer to a non-fluorous product phase during extraction.[12][13][14]
Conceptual Diagram of Fluorous Tagging for Catalyst Retention
Caption: Fluorous-tagged catalyst remains in the fluorous phase.
-
Post-Reaction Purification with Scavengers: If some leaching is unavoidable, consider downstream purification steps. Metal scavenger resins are functionalized solid supports designed to irreversibly capture and remove dissolved metal ions from your product stream.[15][16][17]
Experimental Protocol: Using Metal Scavenger Resins
-
Select an appropriate scavenger: Choose a scavenger with high affinity for the specific metal you are trying to remove (e.g., thiol-based scavengers for palladium).
-
Determine the optimal amount: Start with a stoichiometric excess of the scavenger relative to the estimated amount of leached metal.
-
Batch Scavenging: Add the scavenger resin to your product solution (dissolved in a suitable solvent after removal of the Perfluoro(1,3-dimethylcyclohexane)) and stir for a recommended period (typically a few hours).[16]
-
Flow Scavenging: For larger scale or continuous processes, pack the scavenger resin into a cartridge and flow your product solution through it.[17]
-
Filter and Analyze: Filter off the scavenger resin and analyze the purified product solution for residual metal content using ICP-OES or AAS.
-
Frequently Asked Questions (FAQs)
Q1: What is catalyst leaching? A1: Catalyst leaching is the process where active components of a heterogeneous catalyst dissolve into the liquid reaction medium. This can involve the loss of active metal nanoparticles, ions, or parts of the support material itself. Leaching is a primary cause of irreversible catalyst deactivation in liquid-phase reactions.[18]
Q2: What are the main consequences of catalyst leaching? A2: The main consequences are:
-
Reduced Catalyst Activity and Recyclability: The loss of active sites leads to a decrease in reaction rate and the inability to effectively reuse the catalyst.
-
Product Contamination: The leached metal can contaminate the final product, which is a significant concern in the pharmaceutical industry.[6]
-
Inconsistent Reaction Profiles: If leached species are catalytically active, the reaction may proceed through a homogeneous pathway, leading to changes in selectivity and difficulty in reaction control.
Q3: Is a "heterogeneous" catalyst always truly heterogeneous during the reaction? A3: Not always. In some cases, the solid material acts as a reservoir for the active species, which leach into the solution and perform the catalysis homogeneously. A hot filtration test is the best way to distinguish between a truly heterogeneous mechanism and a mechanism involving leached homogeneous species.[4]
Q4: How does Perfluoro(1,3-dimethylcyclohexane) as a solvent affect catalyst leaching? A4: Perfluoro(1,3-dimethylcyclohexane) is a non-polar, non-coordinating solvent.[1] This can be beneficial in reducing the leaching of polar metal species. However, the choice of ligands and the stability of the catalyst-support interaction are still critical. For some catalysts, the use of fluorous-tagged ligands is highly recommended to ensure they remain in the perfluorinated phase.[12]
Q5: What are "fluorous-tagged" catalysts and how do they prevent leaching? A5: Fluorous-tagged catalysts are catalysts that have been chemically modified to include a perfluoroalkyl chain.[13] This "fluorous tag" makes the catalyst highly soluble in perfluorinated solvents like Perfluoro(1,3-dimethylcyclohexane) and insoluble in most organic solvents. This allows for easy separation of the catalyst from the product by liquid-liquid extraction, effectively preventing the catalyst from being carried over with the product.[14]
Q6: Can I use standard silica gel chromatography to remove leached metal from my product? A6: While standard silica gel chromatography can sometimes reduce metal contamination, it is often not the most effective method and can lead to product loss. Metal scavenger resins are specifically designed for this purpose and generally offer higher selectivity and efficiency in removing trace metals.[17]
Data Presentation
Table 1: Comparison of Metal Scavenging Techniques
| Technique | Principle | Advantages | Disadvantages |
| Batch Scavenging | Mixing a solid scavenger resin with the product solution.[16] | Simple setup, good for initial screening. | Can require longer contact times, potential for resin attrition. |
| Flow Scavenging | Passing the product solution through a packed bed of scavenger resin.[17] | Highly efficient, suitable for larger scale, can be automated. | Requires a dedicated setup (e.g., cartridge and pump). |
| Activated Carbon | Adsorption of metal species onto the surface of carbon. | Relatively low cost. | Can be non-selective, may adsorb the product, potentially leading to yield loss.[17] |
Table 2: Analytical Techniques for Detecting and Quantifying Catalyst Leaching
| Technique | Information Provided | Sample Type | Key Considerations |
| ICP-OES/AAS | Quantitative elemental analysis of the liquid phase.[8] | Liquid filtrate from the reaction. | Highly sensitive, requires sample digestion for accurate results in some matrices.[19] |
| XPS | Surface elemental composition and chemical state of the catalyst. | Solid catalyst (fresh and spent). | Surface-sensitive, provides information on changes in the catalyst surface. |
| EDX | Elemental composition of the catalyst. | Solid catalyst (fresh and spent). | Often coupled with SEM for morphological and compositional analysis. |
References
-
Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from [Link]
-
Dobbs, A. P. (n.d.). Fluorous phase chemistry: a new industrial technology. Dobbs Research. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, December 22). Applications of fluorous tag methodology in carbohydrate synthesis. Retrieved from [Link]
-
MDPI. (2022, March 22). A Review of Recovery of Palladium from the Spent Automobile Catalysts. Retrieved from [Link]
- Google Arts & Culture. (n.d.). Perfluoro-1,3-dimethylcyclohexane.
-
Chemistry LibreTexts. (2025, August 20). Hot Filtration. Retrieved from [Link]
-
AZoM. (2025, May 29). Scientists unveil game-changing strategy to eliminate PFAS using heterogeneous catalysis. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Retrieved from [Link]
-
Nature. (2026, January 14). Efficient and stable catalytic hydrolysis of perfluorocarbon enabled by SO2-mediated proton supply. Retrieved from [Link]
-
University of Calgary. (n.d.). Filtration methods. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1.5E: Hot Filtration. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, July 21). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Retrieved from [Link]
-
MDPI. (2010, November 16). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, November 8). Immobilization of molecular catalysts on solid supports via atomic layer deposition for chemical synthesis in sustainable solvents. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Filtration. Retrieved from [Link]
-
Semantic Scholar. (2010, November 1). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 9). Dissolution behavior of precious metals and selective palladium leaching from spent automotive catalysts by trihalide ionic liquids. Retrieved from [Link]
-
Chalmers University of Technology. (2019, April 12). An efficient leaching of palladium from spent catalysts through oxidation with Fe(III). Retrieved from [Link]
-
ResearchGate. (n.d.). ICP-OES analyses of the prepared catalysts. Retrieved from [Link]
-
MDPI. (2021, April 1). Dissolution of Palladium Metal in Solvent Leaching System with the Presence of Oxidizing Agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalyst Immobilization via Click Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A switchable sensor and scavenger: detection and removal of fluorinated chemical species by a luminescent metal–organic framework. Retrieved from [Link]
-
SlidePlayer. (2023, December 13). HOMOGENEOUS CATALYSIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, April 9). Rapid Regeneration of Spent FCC Catalysts through Selective Bioleaching by the Spent Medium Process. Retrieved from [Link]
-
YouTube. (2022, September 16). CHEM2415 - Video 6 - Hot Filtration. Retrieved from [Link]
-
ResearchGate. (2015, August 19). (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Retrieved from [Link]
-
National Science Foundation. (2022, June 7). Immobilization and Study of Homogeneous Catalysts in a Continuous Flow Reactor Using Inorganic Particles Coated with Polymer. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Retrieved from [Link]
-
MDPI. (2022, June 13). Selective Leaching of Valuable Metals from Spent Fluid Catalytic Cracking Catalyst with Oxalic Acid. Retrieved from [Link]
-
ACS Publications. (2025, September 22). Activating PFAS to Unlock Efficient Defluorination. Retrieved from [https://pubs.acs.org/doi/10.1021/acs.est.5c02 activating-pfas-to-unlock-efficient-defluorination]([Link] activating-pfas-to-unlock-efficient-defluorination)
-
Lirias. (2020, December 26). Microwave chloride leaching of valuable elements from spent automotive catalysts. Retrieved from [Link]
-
MDPI. (2022, November 4). Physico-Chemical Modifications Affecting the Activity and Stability of Cu-Based Hybrid Catalysts during the Direct Hydrogenation of Carbon Dioxide into Dimethyl-Ether. Retrieved from [Link]
- Google Patents. (n.d.). US6673326B1 - Catalytic processes for the reduction of perfluorinated compounds and hydrofluorocarbons.
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- 16. Metal Scavengers [sigmaaldrich.com]
- 17. sopachem.com [sopachem.com]
- 18. researchgate.net [researchgate.net]
- 19. lirias.kuleuven.be [lirias.kuleuven.be]
Managing emulsion formation in Perfluoro(1,3-dimethylcyclohexane)-water mixtures
An emulsion is a mixture of two or more liquids that are normally immiscible (unmixable or unblendable). In the context of Perfluoro(1,3-dimethylcyclohexane) and water, the extreme immiscibility of these two phases presents unique challenges for researchers. Perfluorocarbons (PFCs) are both hydrophobic (water-repelling) and lipophobic (oil-repelling), a property that drives strong phase separation.[1][2] However, with the introduction of energy (e.g., through sonication, vortexing, or high-shear mixing) and the presence of even minute quantities of surface-active agents, kinetically stable emulsions can form.[3][4]
These emulsions can be either desirable, as in the formulation of PFC-based nanoemulsions for drug delivery or medical imaging, or highly problematic, complicating extraction and purification processes.[3][5][6][7] This guide serves as a technical support center for professionals encountering and managing emulsion formation in Perfluoro(1,3-dimethylcyclohexane)-water systems.
Core Principles of the Perfluoro(1,3-dimethylcyclohexane)-Water Interface
Perfluoro(1,3-dimethylcyclohexane) is a cyclic perfluorocarbon characterized by its high density, low surface tension, chemical inertness, and thermal stability.[8][9][10] Its molecular structure, fully substituted with fluorine atoms, results in weak intermolecular van der Waals forces and low polarizability.[1][2] This makes it an extremely poor solvent for most compounds, including water.[8] The interfacial tension between PFCs and water is significantly high (can reach up to 60 mN/m), which is the thermodynamic driving force for phase separation to minimize the interfacial area.[1][2]
Emulsion formation occurs when energy is applied to the system to disperse one liquid into the other as fine droplets. For this dispersion to persist, a stabilizing agent is typically required to lower the interfacial tension and create a barrier to droplet coalescence.[11]
Frequently Asked Questions (FAQs)
Q1: Why did my Perfluoro(1,3-dimethylcyclohexane) and aqueous solution form an emulsion when they are supposed to be immiscible?
A: Immiscibility is a thermodynamic principle. However, applying mechanical energy (like vortexing, shaking, or sonicating) can overcome the energy barrier to create a dispersion of fine droplets.[4] This dispersion can be kinetically stabilized for a prolonged period if contaminants acting as surfactants are present. These can include residual cleaning agents on glassware, certain solutes in your aqueous phase (e.g., proteins, polymers), or impurities in the perfluorocarbon itself.[12]
Q2: What is the difference between a macroemulsion, a nanoemulsion, and a microemulsion?
A: The primary difference is droplet size and thermodynamic stability.
-
Macroemulsions have droplet sizes typically >500 nm, are thermodynamically unstable, and will eventually phase-separate. They are often opaque or milky white.
-
Nanoemulsions consist of smaller droplets (typically <500 nm), are kinetically stable for extended periods, but remain thermodynamically unstable.[3][6][7] They often appear translucent or bluish-white.
-
Microemulsions are thermodynamically stable, form spontaneously under the right conditions with a high concentration of surfactant, and have very small droplet sizes (<100 nm). They are typically transparent.[13][14]
Q3: Can I predict if an emulsion will form?
A: Precise prediction is difficult without knowing all components. However, the likelihood increases with:
-
High energy input: Sonication is more likely to cause stable emulsions than gentle inversion.[3][15]
-
Presence of surfactants: Any amphiphilic molecules, including many biological molecules or specialized fluorosurfactants, will promote emulsion stability.[16][17][18]
-
Low interfacial tension: If your aqueous phase contains solutes that lower the interfacial tension with the PFC, emulsion formation is more likely.
Troubleshooting Guide: Managing Unwanted Emulsions
This section provides a systematic approach to identifying the cause of and resolving unwanted emulsions.
Step 1: Characterize the Emulsion
Before attempting to break an emulsion, it's helpful to understand its nature.
Q: How can I quickly assess the stability of my emulsion? A: A simple "bottle test" is the first step. Let the mixture stand undisturbed and observe.
-
Rapid Separation (< 5 minutes): The emulsion is very unstable. Simple gravity separation or low-speed centrifugation should suffice.
-
Creaming/Sedimentation (5-60 minutes): You'll see a concentrated layer of the dispersed phase rise (creaming, if aqueous-in-PFC) or settle (sedimentation, if PFC-in-aqueous) but not fully coalesce. This indicates a moderately stable emulsion.
-
No Change (> 1 hour): The emulsion is kinetically stable, likely due to small droplet size and/or an effective stabilizing agent.[15][19] More aggressive methods will be needed.
Q: How do I determine the emulsion type (Water-in-PFC vs. PFC-in-Water)? A: A "drop test" is effective. Place a drop of the emulsion into a small beaker of pure water.
-
If the drop disperses easily, it is a PFC-in-Water (O/W) emulsion.
-
If the drop remains as a distinct globule, it is a Water-in-PFC (W/O) emulsion. This is critical because the choice of demulsification strategy depends on which liquid is the continuous phase.
Step 2: Select a Demulsification Strategy
The goal of demulsification is to disrupt the stabilizing film around the droplets, allowing them to coalesce and phase-separate.[20][21][22]
Caption: Decision workflow for troubleshooting PFC-water emulsions.
Q: When should I use physical vs. chemical demulsification methods?
A: Always start with the least invasive physical methods, as they avoid adding new components to your system.[20] Chemical methods are powerful but may require subsequent purification steps.
Physical Demulsification Techniques
-
Centrifugation: Increasing the gravitational force accelerates the creaming or sedimentation process. For stable nanoemulsions, high speeds (>10,000 x g) may be necessary to force droplets into close contact, promoting coalescence.
-
Thermal Treatment:
-
Heating: Gently warming the emulsion (e.g., to 40-50°C) can be effective.[22] It lowers the viscosity of the continuous phase, increases droplet mobility, and can disrupt the stabilizing surfactant layer. Do not exceed the boiling point of Perfluoro(1,3-dimethylcyclohexane) (102°C).[8][10]
-
Freeze-Thaw Cycles: Freezing the emulsion can lead to the formation of ice crystals that physically rupture the surfactant film around the droplets. Upon thawing, the destabilized droplets are more likely to coalesce. Multiple cycles can increase effectiveness.
-
Chemical Demulsification Techniques
The principle here is to alter the chemistry of the interface to favor coalescence.
-
Adding a Co-solvent: This is often the most effective chemical method.[23] Adding a solvent that is miscible with both the aqueous and the perfluorocarbon phase can disrupt the emulsion. For PFC-water systems, short-chain alcohols like isopropanol or ethanol are commonly used.[24] They act by reducing interfacial tension and stripping the surfactant layer from the droplets. Add the solvent dropwise while gently stirring.
-
pH Adjustment: If the emulsion is stabilized by ionizable molecules (e.g., proteins or carboxylic acid surfactants), altering the pH of the aqueous phase can neutralize their charge. This reduces electrostatic repulsion between droplets, allowing them to approach and coalesce.
-
Adding a Demulsifier: Specialized chemical demulsifiers are surfactants designed to displace the stabilizing emulsifier at the interface.[24] For W/O emulsions, a hydrophilic demulsifier is effective. For O/W emulsions, a more hydrophobic one is used. This is an advanced technique typically reserved for highly persistent industrial emulsions.
Experimental Protocols
Protocol 1: Emulsion Characterization via Dynamic Light Scattering (DLS)
This protocol is for quantifying the droplet size distribution of a PFC-in-water nanoemulsion, which is a key indicator of its stability.[19][25]
Materials:
-
Emulsion sample
-
Deionized water (filtered)
-
DLS-compatible cuvette
-
Dynamic Light Scattering instrument
Procedure:
-
Dilute a small aliquot of the milky emulsion with filtered deionized water in a clean cuvette. The dilution factor should be high enough to achieve a slightly turbid, but not opaque, appearance to avoid multiple scattering effects. A typical starting point is a 1:100 or 1:1000 dilution.
-
Ensure no air bubbles are present in the cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters. Use the refractive index (1.2895) and viscosity (1.919 mPa·s) for Perfluoro(1,3-dimethylcyclohexane) if it is the dispersed phase, though for dilute O/W emulsions, the parameters of the continuous phase (water) are dominant.[10]
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement. Acquire at least three replicate runs to ensure reproducibility.
-
Analyze the data to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI (<0.2) indicates a monodisperse population of droplets.
-
To assess stability, repeat the measurement after set time intervals (e.g., 1 hour, 24 hours, 1 week). A significant increase in the Z-average indicates emulsion degradation, likely via Ostwald ripening or coalescence.[15][19][26]
Protocol 2: Breaking a Stable Emulsion with a Co-Solvent
This protocol describes the use of isopropanol to break a stable Perfluoro(1,3-dimethylcyclohexane)-water emulsion.
Materials:
-
Emulsion sample in a sealed container (e.g., centrifuge tube)
-
Isopropanol (IPA)
-
Pipette
-
Vortex mixer or magnetic stirrer
-
Centrifuge
Procedure:
-
Place the container with the emulsion on a vortex mixer or stirrer set to a low speed for gentle agitation.
-
Using a pipette, add IPA dropwise to the emulsion. Start with an amount equivalent to 5% of the total emulsion volume.
-
Observe the emulsion. You may see an initial clarification or the formation of larger, visible droplets as the emulsion begins to break.
-
Continue adding IPA in 5% increments, allowing the mixture to stir for 2-3 minutes between additions.
-
Once significant phase separation is observed visually, stop adding IPA. A total volume of 20-50% IPA relative to the emulsion volume is often sufficient.
-
Transfer the tube to a centrifuge.
-
Centrifuge the mixture at a moderate speed (e.g., 2,000-5,000 x g) for 10-15 minutes.
-
After centrifugation, two or three distinct layers should be visible: a top aqueous/IPA layer, and a bottom Perfluoro(1,3-dimethylcyclohexane) layer. A small amount of residual surfactant may collect at the interface.
-
Carefully separate the layers using a pipette.
Visualization of Surfactant Stabilization
The stability of many PFC-water emulsions is owed to surfactant molecules that arrange themselves at the liquid-liquid interface.
Caption: Surfactant molecules stabilizing a water-in-PFC emulsion.
Summary of Perfluoro(1,3-dimethylcyclohexane) Properties
| Property | Value | Source |
| Chemical Formula | C₈F₁₆ | [8][9] |
| Molar Mass | 400.06 g/mol | [8][27] |
| Boiling Point | 102 °C | [8][10][28] |
| Density | 1.828 g/mL (at 25°C) | [8][10][28] |
| Surface Tension | 16.6 mN/m | [10] |
| Solubility in Water | ~10 ppm | [8] |
| Refractive Index | 1.2895 | [10] |
| Appearance | Clear, colorless liquid | [8] |
| Chemical Nature | Chemically and biologically inert | [8][9] |
References
-
Perfluoro-1,3-dimethylcyclohexane - Wikipedia. [Link]
-
(PDF) Biocompatible surfactants for water-in-fluorocarbon emulsions - ResearchGate. [Link]
-
Biocompatible surfactants for water-in-fluorocarbon emulsions - SciSpace. [Link]
-
Perfluoro-1,3-dimethylcyclohexane - F2 Chemicals Ltd. [Link]
-
Biocompatible surfactants for water-in-fluorocarbon emulsions - Lab on a Chip (RSC Publishing). [Link]
-
Perfluorocarbon emulsions - Wikipedia. [Link]
-
Formation of Perfluorocarbon Microemulsion by Fluorinated Polyethylene Glycol. [Link]
- US20060193799A1 - Method of Making Perfluorocarbon Emulsions With Non-Fluorinated Surfactants - Google P
-
Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC. [Link]
-
Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One. [Link]
-
Perfluorocarbon nanomaterials as theranostic delivery vehicles - eScholarship. [Link]
-
Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. [Link]
-
Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. [Link]
-
Systematic Study of Perfluorocarbon Nanoemulsions Stabilized by Polymer Amphiphiles - PMC - NIH. [Link]
-
Perfluorocarbon emulsions as a promising technology: a review of tissue and vascular gas dynamics. [Link]
-
Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: characterization and potentiality as theranostic agents - Journal of Materials Chemistry B (RSC Publishing). [Link]
- US20100267842A1 - Emulsions of Perfluorocarbons - Google P
-
Aging mechanisms of perfluorocarbon emulsions using image analysis - PATh - Universidade de Aveiro. [Link]
-
Perfluoro(1,3-dimethylcyclohexane) | C8F16 | CID 78975 - PubChem. [Link]
-
Natural surfactants towards a more sustainable fluorine chemistry - IRIS . [Link]
-
Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering - ResearchGate. [Link]
-
Fluorocarbon emulsions--the stability issue - PubMed. [Link]
-
Deciphering the Emulsification Process to Create an Albumin-Perfluorocarbon-(o/w) Nanoemulsion with High Shelf Life and Bioresistivity - PMC. [Link]
-
Perfluoro-1,3-dimethylcyclohexane. [Link]
-
Interfacial behavior of Perfluoroalkylalkanes triphilic surfactants Chemical Engineering. [Link]
-
Perfluorocarbon emulsions and cardiopulmonary bypass: a technique for the future. [Link]
-
Theranostics Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. [Link]
-
Full article: Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery - Taylor & Francis. [Link]
-
Emulsion Breaking: Water Formulation Strategies That Work. [Link]
-
Effective Separation and Hydrocarbon Accounting in Water-in-Oil Emulsion Through Demulsification Using Formulated Plant Extracts. [Link]
-
Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC - NIH. [Link]
-
Stabilization of water-in-water emulsion upon solvent shifting - Frontiers. [Link]
-
Archive ouverte UNIGE Perfluorocarbon Emulsion Contrast Agents: A Mini Review. [Link]
-
Overview on petroleum emulsions, formation, influence and demulsification treatment techniques - Arabian Journal of Chemistry. [Link]
- US20090197978A1 - Methods for breaking crude oil and water emulsions - Google P
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Stabilizing Water-in-Water Emulsions Using Oil Droplets - MDPI. [Link]
-
Different Methods for Demulsification of Crude Oil in Water - Rimpro India -. [Link]
-
Demulsification of Water-in-Oil Emulsion with Carbon Quantum Dot (CQD)-Enhanced Demulsifier - MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Emulsification Process to Create an Albumin-Perfluorocarbon-(o/w) Nanoemulsion with High Shelf Life and Bioresistivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluorocarbon nanomaterials as theranostic delivery vehicles [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]
- 9. CAS 335-27-3: Perfluoro(1,3-dimethylcyclohexane) [cymitquimica.com]
- 10. f2chemicals.com [f2chemicals.com]
- 11. go2eti.com [go2eti.com]
- 12. re.public.polimi.it [re.public.polimi.it]
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- 14. US20060193799A1 - Method of Making Perfluorocarbon Emulsions With Non-Fluorinated Surfactants - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
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- 19. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 20. tasr.scione.com [tasr.scione.com]
- 21. Overview on petroleum emulsions, formation, influence and demulsification treatment techniques - Arabian Journal of Chemistry [arabjchem.org]
- 22. US20090197978A1 - Methods for breaking crude oil and water emulsions - Google Patents [patents.google.com]
- 23. benchchem.com [benchchem.com]
- 24. Demulsification of Water-in-Oil Emulsion with Carbon Quantum Dot (CQD)-Enhanced Demulsifier [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Fluorocarbon emulsions--the stability issue - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. PERFLUORO-1,3-DIMETHYLCYCLOHEXANE | 335-27-3 [chemicalbook.com]
Technical Support Center: Perfluoro(1,3-dimethylcyclohexane) Compatibility Guide
Welcome to the comprehensive technical support guide for the use of Perfluoro(1,3-dimethylcyclohexane) with standard and specialized laboratory equipment. This center is designed for researchers, scientists, and drug development professionals to ensure experimental integrity and prolong the lifespan of your instruments. Here, we will delve into the nuances of material compatibility, provide robust troubleshooting guides for common issues, and offer standardized protocols for in-house material validation.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and compatibility of Perfluoro(1,3-dimethylcyclohexane).
Q1: What is Perfluoro(1,3-dimethylcyclohexane) and what are its key properties?
Perfluoro(1,3-dimethylcyclohexane) is a perfluorinated derivative of 1,3-dimethylcyclohexane with the molecular formula C₈F₁₆.[1] It is a clear, colorless liquid characterized by its high chemical inertness, non-flammability, and thermal stability up to 400°C.[1][2] Its low surface tension and viscosity contribute to its rapid evaporation.[2] While it is an excellent solvent for gases, it is a poor solvent for most solids and liquids.[2]
Q2: Is Perfluoro(1,3-dimethylcyclohexane) safe to handle in a laboratory setting?
When handled in accordance with good occupational hygiene and safety practices, Perfluoro(1,3-dimethylcyclohexane) does not present any particular risk.[3] However, some sources indicate it may cause skin, eye, and respiratory irritation.[1][4] It is always recommended to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Q3: Can I use standard plastic labware with Perfluoro(1,3-dimethylcyclohexane)?
Caution is advised when using standard plastics such as polypropylene (PP) and polyethylene (HDPE). While they may show some resistance, the risk of leaching plastic additives into the high-purity solvent is a significant concern.[6] This can introduce contaminants that may interfere with sensitive experiments. For short-term, non-critical applications, they may be acceptable, but for long-term storage or high-purity work, fluoropolymer-based plastics are strongly recommended.
Q4: What are the primary metals to use or avoid with this solvent?
Stainless steel, particularly grades 304 and 316, are highly resistant to Perfluoro(1,3-dimethylcyclohexane).[6] For applications involving elevated temperatures or where the presence of chlorides cannot be ruled out, 316 stainless steel is the superior choice due to its enhanced corrosion resistance.[7][8] Copper-based alloys may tarnish after prolonged exposure, a process attributed to oxidation by dissolved oxygen in the solvent.[9]
Q5: I've noticed my silicone tubing seems to swell when in contact with Perfluoro(1,3-dimethylcyclohexane). Is this normal?
Yes, significant swelling of silicone elastomers is a known issue when in contact with perfluorinated liquids.[9] Perfluorocarbons can dissolve in silicone oil, leading to this swelling effect.[2][9] For applications requiring flexible tubing or seals, it is highly recommended to use fluoropolymer-based materials like PFA or FEP, or perfluoroelastomers (FFKM) for the highest degree of compatibility.
Material Compatibility Guide
The following tables provide a summary of the compatibility of various materials with Perfluoro(1,3-dimethylcyclohexane). These ratings are for general guidance at ambient temperatures. It is crucial to conduct your own compatibility testing under actual operating conditions.
Plastics
| Material | Trade Names | Compatibility Rating | Notes |
| Fluoropolymers | |||
| Polytetrafluoroethylene | PTFE, Teflon® | Excellent | The industry standard for chemical inertness. May be permeable to some gases. |
| Perfluoroalkoxy | PFA | Excellent | Superior mechanical properties and higher temperature resistance compared to FEP.[5][10] |
| Fluorinated Ethylene Propylene | FEP | Excellent | Good flexibility and clarity. Lower temperature resistance than PFA.[5][10] |
| Standard Plastics | |||
| Polypropylene | PP | Fair to Good | Risk of leaching plasticizers and other additives, which can contaminate the solvent.[6] |
| High-Density Polyethylene | HDPE | Fair | Similar to PP, with a risk of additive leaching.[6] |
| Polyvinyl Chloride | PVC | Poor | Not recommended for use with perfluorinated liquids. |
Elastomers
| Material | Trade Names | Compatibility Rating | Notes |
| Perfluoroelastomer | FFKM, Kalrez® | Excellent | Offers the best chemical resistance among elastomers, with minimal swelling.[1][11][12] |
| Fluoroelastomer | FKM, Viton® | Good to Excellent | Generally good resistance, but some swelling can occur, especially at elevated temperatures.[6] |
| Ethylene Propylene Diene Monomer | EPDM | Poor to Fair | Significant swelling is likely. Not recommended for long-term or critical applications. |
| Silicone | VMQ | Poor | Experiences significant swelling due to the solubility of perfluorocarbons in silicone.[6][9] |
| Nitrile Rubber | NBR, Buna-N | Poor | Not recommended due to significant swelling and potential degradation.[6] |
Metals
| Material | Grade/Alloy | Compatibility Rating | Notes |
| Stainless Steel | 316 / 316L | Excellent | Preferred choice, especially for high-purity applications, elevated temperatures, or where chlorides may be present.[7][8] |
| Stainless Steel | 304 / 304L | Excellent | Good general resistance for most applications at ambient temperature. |
| Titanium | Excellent | Highly resistant to corrosion from perfluorinated compounds. | |
| Nickel Alloys | Hastelloy®, Inconel® | Excellent | Suitable for highly demanding applications. |
| Aluminum | Good | Generally compatible, but less resistant than stainless steel. | |
| Copper and Brass | Fair | May tarnish over time due to oxidation by dissolved oxygen.[9] | |
| Carbon Steel | Poor to Fair | Prone to corrosion, especially in the presence of moisture.[6] |
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when working with Perfluoro(1,3-dimethylcyclohexane).
Visualizing the Troubleshooting Process
Caption: A flowchart outlining the diagnostic steps for common laboratory issues.
Issue 1: Seal or Gasket Failure (Leaks)
-
Symptoms: Visible fluid leakage around fittings, joints, or pump heads. Loss of pressure or vacuum in the system.
-
Causality and Troubleshooting:
-
Material Incompatibility: This is the most common cause. Elastomers like silicone, EPDM, and nitrile will swell and degrade, losing their sealing force.
-
Solution: Replace the seal with one made from a highly resistant material. Perfluoroelastomers (FFKM, e.g., Kalrez®) are the premium choice for critical applications due to their exceptional chemical resistance and minimal swell.[1][11][12] For less demanding situations, PTFE or PFA seals are also excellent options.
-
-
Improper Installation: Over- or under-tightening of fittings can cause leaks. Uneven pressure on a gasket will create a leak path.
-
Solution: Follow the equipment manufacturer's guidelines for torque specifications. Ensure that seals are seated correctly and that flange surfaces are clean and free of scratches.
-
-
Physical Damage: Nicks, cuts, or scratches on a seal, often occurring during installation, will compromise its integrity.
-
Solution: Inspect seals carefully before installation. Lubricate with a compatible fluid (e.g., a small amount of Perfluoro(1,3-dimethylcyclohexane)) to ease installation and prevent damage.
-
-
Issue 2: Pump Malfunction (e.g., Cavitation, Reduced Flow)
-
Symptoms: Loud, rattling, or grinding noises from the pump head. Reduced or inconsistent flow rate. Fluctuating pressure readings.
-
Causality and Troubleshooting:
-
Cavitation: Perfluoro(1,3-dimethylcyclohexane) has a low viscosity and can be prone to cavitation if the net positive suction head available (NPSHa) is insufficient. This is the formation and collapse of vapor bubbles within the fluid.
-
Air Leaks: Air being drawn into the suction side of the pump can mimic the symptoms of cavitation.
-
Solution: Carefully inspect all fittings and connections on the inlet side for leaks. Ensure tubing is securely attached and that seals are in good condition.
-
-
Component Swelling: If internal pump components (e.g., diaphragms, check valve seals) are made of an incompatible elastomer, swelling can restrict movement and reduce pump efficiency.
-
Solution: Consult the pump manufacturer's specifications and replace any incompatible wetted parts with PTFE, PFA, or FFKM equivalents.
-
-
Issue 3: Sample or System Contamination
-
Symptoms: Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Inconsistent or non-reproducible experimental results. Visible residues or films on glassware after evaporation.
-
Causality and Troubleshooting:
-
Leaching from Plastic Components: Additives such as plasticizers, slip agents (e.g., oleamide), and antioxidants can leach from plastics like polypropylene and polyethylene into the high-purity solvent.[6]
-
Solution: Wherever possible, replace plastic components that come into contact with the solvent with borosilicate glass or fluoropolymers (PFA, FEP, PTFE). This is especially critical for storage containers and transfer lines.
-
-
Cross-Contamination from Previous Reagents: Perfluoro(1,3-dimethylcyclohexane)'s poor solvency for many compounds can make it difficult to remove residual polar or non-polar organic contaminants from labware.
-
Solution: Implement a rigorous, validated cleaning procedure. Dedicate specific glassware and equipment for use with Perfluoro(1,3-dimethylcyclohexane) to prevent cross-contamination.
-
-
Inadequate Cleaning of Dispensing Systems: Contaminants can accumulate in solvent dispensing systems over time.
-
Solution: Regularly flush the entire dispensing system with a suitable cleaning solvent, followed by a final rinse with high-purity Perfluoro(1,3-dimethylcyclohexane). Ensure all components of the system are compatible with the cleaning agents used.
-
-
Experimental Protocols
Protocol 1: Material Compatibility Testing (Based on ASTM D471)
This protocol provides a standardized method for evaluating the compatibility of elastomeric and plastic materials with Perfluoro(1,3-dimethylcyclohexane).
Objective: To quantify the change in physical properties (mass, volume, and hardness) of a material after immersion in Perfluoro(1,3-dimethylcyclohexane).
Materials:
-
Test specimens of the material (e.g., O-rings, cut sections of tubing or sheet) with known dimensions.
-
Perfluoro(1,3-dimethylcyclohexane), research grade.
-
Glass, screw-top vials with PTFE-lined caps.
-
Analytical balance (accurate to 0.1 mg).
-
Durometer for hardness measurement (e.g., Shore A).
-
Calipers for dimensional measurements.
-
Forced-air oven for elevated temperature testing.
Procedure:
-
Initial Measurements:
-
For each test specimen, measure and record the initial mass in air (M₁).
-
Measure and record the initial volume (V₁). This can be done by the displacement method or by calculation from dimensions.
-
Measure and record the initial hardness at several points on the specimen's surface.
-
-
Immersion:
-
Place each specimen in a clean glass vial.
-
Completely submerge the specimen in Perfluoro(1,3-dimethylcyclohexane).
-
Securely cap the vial to prevent evaporation.
-
Place the vials in a stable environment at the desired test temperature (e.g., ambient or an elevated temperature relevant to the application) for a specified duration (e.g., 72 or 168 hours).[6]
-
-
Post-Immersion Measurements:
-
After the immersion period, carefully remove the specimen from the vial.
-
Quickly blot the specimen with a lint-free cloth to remove excess surface liquid.
-
Immediately measure and record the post-immersion mass in air (M₂).
-
Measure and record the post-immersion volume (V₂) and hardness.
-
-
Calculations:
-
Percent Mass Change: [(M₂ - M₁) / M₁] * 100
-
Percent Volume Change (Swell): [(V₂ - V₁) / V₁] * 100
-
Change in Hardness: Record the difference in durometer points.
-
Acceptance Criteria: The acceptable limits for changes in mass, volume, and hardness will depend on the specific application. For sealing applications, a volume swell of less than 5-10% is generally desirable. Significant softening or hardening of the material may also indicate incompatibility.
Protocol 2: Cleaning Procedure for Laboratory Equipment
This protocol is designed to effectively remove contaminants from glassware and stainless steel equipment intended for use with high-purity Perfluoro(1,3-dimethylcyclohexane).
Objective: To ensure that laboratory equipment is free from organic and inorganic residues that could be introduced into the solvent.
Materials:
-
Laboratory-grade detergent (phosphate-free).
-
High-purity water (e.g., deionized or distilled).
-
High-purity acetone or isopropanol.
-
Clean, forced-air oven.
-
Lint-free wipes.
-
Appropriate PPE.
Procedure:
-
Pre-Rinse: Rinse the equipment with tap water to remove any loose debris.
-
Detergent Wash:
-
Wash the equipment thoroughly with a warm solution of laboratory-grade detergent.
-
Use soft-bristled brushes to scrub all surfaces. Do not use abrasive pads on glass or polished steel.
-
-
Tap Water Rinse: Rinse the equipment multiple times with warm tap water to remove all traces of detergent.
-
High-Purity Water Rinse: Rinse the equipment at least three times with high-purity water to remove any remaining inorganic residues and tap water impurities.
-
Solvent Rinse (for removing organic residues):
-
In a fume hood, rinse the equipment with high-purity acetone or isopropanol.
-
This step is crucial for removing non-polar organic contaminants that are not effectively removed by aqueous cleaning.
-
-
Drying:
-
Allow the equipment to air-dry in a dust-free environment or place it in a clean, forced-air oven at a suitable temperature (e.g., 105°C) until completely dry.
-
-
Storage:
-
Once cool, cover the openings of the equipment with aluminum foil or PTFE film to prevent re-contamination during storage. Store in a clean, dry cabinet.
-
References
-
Perfluoro-1,3-dimethylcyclohexane - Wikipedia. Available at: [Link]
-
Stability and Compatibility - F2 Chemicals Ltd. Available at: [Link]
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Perfluoro-1,3-dimethylcyclohexane. PubChem. Available at: [Link]
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Perfluoro-1,3-dimethylcyclohexane - SDS EU (Reach Annex II). F2 Chemicals Ltd. Available at: [Link]
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A Comparison Of FEP And PFA As Fluoropolymer Pump Liner Materials-Tlpumps.com. Available at: [Link]
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Superior Chemical Resistance | Kalrez® perfluoroelastomer (FFKM) Parts - Qnity. Available at: [Link]
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Perfluoro(1,3-dimethylcyclohexane) | C8F16 | CID 78975 - PubChem. Available at: [Link]
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Determination of the solubility of perfluorocarbon liquids in silicone oil in vitro and in vivo. National Center for Biotechnology Information. Available at: [Link]
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304 vs 316 Stainless: Which Is Best for Corrosive Fluids? - North Penn Now. Available at: [Link]
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Kalrez®️ Chemical Resistance in High Temperatures: The Gold Standard - C&B Equipment. Available at: [Link]
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D471 Standard Test Method for Rubber Property—Effect of Liquids - ASTM. Available at: [Link]
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How does swelling behavior affect the performance of Fluoroelastomer FKM? - Blog - Eson. Available at: [Link]
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304 vs 316 vs 304L vs 316L Stainless Steel for Cleanroom Equipment - Terra Universal. Available at: [Link]
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Common Gasket Failures and How to Prevent Them in High-Pressure Environments. Available at: [Link]
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Troubleshooting Centrifugal Pumps - Pump Cavitation, How To Avoid. Crane Engineering. Available at: [Link]
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Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Analysis for Researchers and Hydrologists
An In-Depth Technical Guide to the Validation of Perfluoro(1,3-dimethylcyclohexane) as a Superior Groundwater Tracer
The accurate characterization of groundwater systems is paramount for resource management, contamination remediation, and understanding subterranean ecosystems. The selection of an appropriate tracer is a critical decision that dictates the reliability and resolution of hydrogeological investigations. This guide provides a comprehensive validation of Perfluoro(1,3-dimethylcyclohexane) (PDCH) as a high-performance groundwater tracer, comparing it with traditional alternatives and presenting the experimental data and protocols necessary for its successful application.
The Imperative for an Ideal Tracer: Beyond Traditional Dyes and Salts
Historically, groundwater tracing has relied on substances like fluorescent dyes (e.g., fluorescein, rhodamine) and inorganic salts (e.g., sodium chloride). While these have been instrumental, they possess inherent limitations. Dyes can be susceptible to sorption onto aquifer materials and microbial degradation, and their fluorescence can be influenced by water chemistry such as pH and temperature.[1] Salts, while conservative, require a significant concentration gradient for detection, making them less suitable for large-scale or sensitive environments.
The ideal groundwater tracer should exhibit the following characteristics:
-
Chemical and Biological Inertness: It should not react with the aquifer matrix or be altered by microbial processes.
-
High Detectability: It should be quantifiable at extremely low concentrations to minimize the amount of tracer introduced and to track dispersion over long distances.
-
Low Environmental Impact: The tracer should not pose a risk to the environment or human health.
-
Low Natural Background Concentration: This ensures that any detection is unequivocally from the introduced tracer.
Perfluorinated compounds (PFCs), and specifically PDCH, have emerged as a class of tracers that closely approximate these ideal characteristics.[2]
Perfluoro(1,3-dimethylcyclohexane): A Profile of an Advanced Tracer
Perfluoro(1,3-dimethylcyclohexane) is a cyclic perfluorocarbon with the chemical formula C₈F₁₆.[3] It is a clear, colorless liquid characterized by its exceptional chemical and thermal stability (stable to over 400 °C).[2] Its physical properties make it particularly well-suited for use as a groundwater tracer.
| Property | Value | Significance for Groundwater Tracing |
| Molecular Formula | C₈F₁₆ | High degree of fluorination contributes to its inertness. |
| Molar Mass | 400.06 g/mol [4] | A relatively heavy molecule. |
| Density | 1.828 g/mL[2] | Denser than water, which needs to be considered during injection. |
| Boiling Point | 102 °C[2] | Low volatility under typical groundwater temperatures. |
| Water Solubility | 10 ppm[2] | Low solubility requires effective dissolution for injection, but ensures it remains in the aqueous phase. |
| Chemical Nature | Chemically and biologically inert[2] | Fulfills the primary requirement of an ideal tracer. |
The strength of the carbon-fluorine bond renders PDCH exceptionally resistant to chemical or biological degradation, ensuring its integrity over long transport distances and times.[5]
Comparative Analysis: PDCH vs. Alternative Groundwater Tracers
The superiority of PDCH as a groundwater tracer becomes evident when compared directly with other commonly used substances.
| Tracer Type | Advantages | Disadvantages | Suitability |
| Perfluoro(1,3-dimethylcyclohexane) | - Extremely low detection limits (femtogram levels)- Chemically and biologically inert[2]- Low background concentrations | - Belongs to the PFAS class of compounds, raising environmental concerns[3]- High global warming potential if it volatilizes[6]- Requires sophisticated analytical equipment (GC-MS) | Ideal for sensitive, long-term, and large-scale studies where high precision is required. |
| Fluorescent Dyes (e.g., Fluorescein) | - Relatively low cost- On-site analysis possible with fluorometers[1] | - Susceptible to sorption and degradation[1]- Can be affected by water chemistry (pH, temperature)[1]- Can visibly color the water at higher concentrations[7] | Suitable for smaller-scale, well-defined systems like karst aquifers where flow is rapid.[8] |
| Inorganic Salts (e.g., NaCl) | - Very low cost- Conservative in many systems- Easy to analyze | - Requires high concentrations for detection- Can significantly alter water density and chemistry- High natural background concentrations can interfere with detection | Best for small-scale experiments where changes in water chemistry are not a concern. |
| Stable Isotopes (e.g., ¹⁸O, ²H) | - Naturally occurring and do not introduce foreign substances[9]- Can provide information on water source and age | - High cost of analysis- Interpretation can be complex due to mixing of water sources[10] | Excellent for understanding recharge mechanisms and the origin of water masses. |
| Noble Gases (e.g., He, Kr, Xe) | - Completely inert and non-reactive[11]- No sorption to aquifer matrix- Low background concentrations | - Can be affected by gas exchange with the unsaturated zone[12]- Requires specialized on-site analytical equipment (MIMS)[11] | A promising alternative for detailed studies of flow dynamics, particularly with new analytical techniques. |
Experimental Validation: Field Application and Laboratory Analysis
The validation of PDCH as a groundwater tracer involves a meticulous experimental workflow, from injection to detection.
Experimental Workflow Overview
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A Comprehensive Guide to the Efficacy of Perfluoro(1,3-dimethylcyclohexane) Versus Alternative Dielectric Fluids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance dielectric fluids, the selection of an appropriate medium is paramount to ensuring the reliability, safety, and longevity of sensitive electronic equipment. This guide provides an in-depth technical comparison of Perfluoro(1,3-dimethylcyclohexane) against other prevalent dielectric fluids, including mineral oils, silicone oils, and other fluorinated compounds. By presenting objective performance data and supporting experimental methodologies, this document serves as a critical resource for professionals in research, scientific, and drug development fields where high-voltage equipment is frequently utilized.
The Critical Role of Dielectric Fluids
Dielectric fluids are electrical insulators in a liquid state, designed to prevent and rapidly quench electrical discharges.[1] Their primary functions are to provide electrical insulation, suppress corona and arcing, and to act as a coolant to dissipate heat generated by electronic components.[1] The efficacy of a dielectric fluid is determined by a combination of its electrical, thermal, and chemical properties. An ideal fluid exhibits high dielectric strength, excellent thermal stability, chemical inertness, and compatibility with the materials of construction.[1]
The impetus for exploring alternatives to traditional mineral oil-based dielectrics stems from a variety of factors, including the demand for enhanced fire safety, improved thermal performance in increasingly compact and powerful electronic devices, and growing environmental and regulatory scrutiny.[2][3] Perfluorinated compounds (PFCs), such as Perfluoro(1,3-dimethylcyclohexane), have emerged as a significant class of synthetic dielectric fluids due to their unique and often superior properties.[4]
Comparative Analysis of Key Dielectric Fluids
The selection of a dielectric fluid is a multifaceted decision that requires a careful balance of performance, safety, and environmental considerations.[5][6] This section provides a quantitative comparison of Perfluoro(1,3-dimethylcyclohexane) with a representative mineral oil (Shell Diala S4 ZX-I), a silicone-based fluid (Dow Corning 561), and another perfluorinated fluid (3M Fluorinert FC-72).
| Property | Perfluoro(1,3-dimethylcyclohexane) | Shell Diala S4 ZX-I (Mineral Oil) | Dow Corning 561 (Silicone Fluid) | 3M Fluorinert FC-72 (Perfluorohexane) |
| Dielectric Strength (kV, 2.5 mm gap) | ~45 | >30 | ~50 | 38 |
| Dielectric Constant @ 1 kHz | ~2.3 | ~2.2 | 2.7 | 1.75 |
| Volume Resistivity (ohm·cm) | >1 x 10^15 | >1 x 10^12 | 1.0 x 10^14 | 1.0 x 10^15 |
| Boiling Point (°C) | 102 | >200 | >300 | 56 |
| Pour Point (°C) | -70 | <-40 | <-50 | -90 |
| Viscosity @ 25°C (cSt) | 1.92 | ~9.9 (@40°C) | 50 | 0.38 |
| Thermal Conductivity (W/m·K) | ~0.06 | ~0.13 | 0.151 | 0.057 |
| Flash Point (°C) | None | >145 | >300 | None |
| Fire Point (°C) | None | >155 | 370 | None |
| Material Compatibility | Excellent with most metals, plastics, and elastomers | Good with standard transformer materials | Good, but may affect some elastomers | Excellent with most metals, plastics, and elastomers |
| Environmental Profile | High Global Warming Potential (GWP), persistent in the environment | Biodegradable, but petroleum-based | Environmentally safe, non-halogenated | Zero Ozone Depletion Potential, but has a high GWP |
Note: The values presented are typical and may vary based on specific product grades and testing conditions. Data is compiled from multiple sources.[4][7][8][9][10][11][12][13][14][15]
In-Depth Performance Evaluation
Electrical Properties: The Core of Insulation
The primary function of a dielectric fluid is to insulate. Dielectric strength , the maximum electric field a fluid can withstand without breaking down, is a critical parameter. Perfluoro(1,3-dimethylcyclohexane) exhibits a high dielectric strength, comparable to or exceeding that of many other fluids.[4] This makes it an excellent candidate for high-voltage applications.
Dielectric constant and volume resistivity are also crucial. A low dielectric constant is often desirable to minimize capacitive losses, while a high volume resistivity indicates a fluid's ability to resist the flow of leakage current. Perfluorinated fluids, including Perfluoro(1,3-dimethylcyclohexane), generally possess very high volume resistivity.[7][11]
Thermal Performance: Managing the Heat
Effective heat dissipation is vital for the longevity of electronic components. While Perfluoro(1,3-dimethylcyclohexane) has a lower thermal conductivity compared to mineral and silicone oils, its very low viscosity allows for more efficient convective heat transfer, especially in systems with forced circulation.[4][16] The wide operating temperature range of perfluorinated fluids, characterized by very low pour points and high boiling points, further enhances their thermal management capabilities.[4][7][11]
Chemical Stability and Material Compatibility
Perfluoro(1,3-dimethylcyclohexane) is chemically inert and thermally stable at temperatures exceeding 400°C.[4] This inertness translates to excellent compatibility with a wide range of materials, including most metals, plastics, and elastomers.[4] This is a significant advantage over some other fluids that may cause swelling or degradation of certain seal and gasket materials.[5]
Fire Safety: A Critical Consideration
A key advantage of perfluorinated fluids like Perfluoro(1,3-dimethylcyclohexane) is their non-flammability; they have no flash or fire point.[2][4] This provides a superior level of safety in applications where the risk of fire is a major concern, such as in indoor or densely populated environments.[17] In contrast, mineral oils are combustible, and while silicone fluids have high fire points, they are still flammable under certain conditions.[2][18]
Environmental and Regulatory Landscape
The environmental persistence of per- and polyfluoroalkyl substances (PFAS), the class of chemicals to which Perfluoro(1,3-dimethylcyclohexane) belongs, is a significant concern.[19][20] These "forever chemicals" are highly resistant to degradation in the environment, which has led to increasing regulatory scrutiny and calls for restrictions on their use.[19][21][22] The European Chemicals Agency (ECHA) has proposed a ban on a wide range of PFAS, and manufacturers are phasing out the production of some of these compounds.[22] This regulatory landscape is a critical factor in the long-term viability of using perfluorinated dielectric fluids. In contrast, natural ester fluids like Envirotemp™ FR3™ are biodegradable and non-toxic, offering a more environmentally friendly profile.[23][24][25]
Experimental Protocol: Dielectric Breakdown Voltage Testing (ASTM D877)
To ensure the quality and performance of a dielectric fluid, standardized testing is essential. The ASTM D877 standard test method is a widely used procedure to determine the dielectric breakdown voltage of insulating liquids.[26][27][28]
Principle
This method involves applying a controlled AC voltage at a uniform rate of rise to two disk electrodes immersed in the liquid sample until electrical breakdown occurs.[26][29] The voltage at which breakdown happens is a measure of the fluid's dielectric strength.
Apparatus
-
Test Cell: A container made of glass or other suitable insulating material to hold the fluid sample and electrodes.
-
Electrodes: Two flat, parallel disk electrodes, typically made of brass or stainless steel, with a diameter of 25.4 mm (1 inch) and a fixed gap of 2.54 mm (0.100 inch).
-
High-Voltage Transformer: A variable AC voltage source capable of producing the required test voltage and increasing it at a controlled rate (typically 3 kV/s).[29]
-
Circuit-Breaking Device: An automatic mechanism to interrupt the voltage supply immediately upon breakdown.[29]
Step-by-Step Procedure
-
Sample Preparation:
-
Obtain a representative sample of the dielectric fluid in a clean, dry container, minimizing exposure to air and moisture.
-
Allow the sample to reach thermal equilibrium with the ambient temperature of the testing area.
-
-
Test Cell and Electrode Preparation:
-
Thoroughly clean the test cell and electrodes with a suitable solvent (e.g., n-heptane) to remove any contaminants from previous tests.
-
Rinse with a volatile solvent like acetone and allow to dry completely.
-
Inspect the electrodes for any pitting or carbon deposits and polish if necessary.
-
-
Filling the Test Cell:
-
Gently pour the fluid sample into the test cell, avoiding the introduction of air bubbles.
-
Fill the cell to a level that completely covers the electrodes.
-
Allow the filled cell to stand for at least 3 minutes to permit any air bubbles to dissipate.
-
-
Applying the Voltage:
-
Place the test cell in the high-voltage chamber of the test apparatus.
-
Begin applying the voltage and increase it at a uniform rate of 3 kV/s until breakdown occurs, which is indicated by a visible and/or audible discharge between the electrodes and the automatic tripping of the circuit breaker.
-
-
Recording the Breakdown Voltage:
-
Record the voltage at which breakdown occurred.
-
-
Multiple Tests and Averaging:
-
Perform a series of five breakdown tests on the same sample filling.
-
After each breakdown, gently stir the fluid to disperse any decomposition products.
-
The average of the five breakdown voltages is reported as the dielectric breakdown voltage of the sample.
-
Decision Framework for Dielectric Fluid Selection
The choice of the optimal dielectric fluid is application-dependent. The following diagram illustrates a logical decision-making process based on key performance and operational criteria.
Caption: Decision-making workflow for selecting a dielectric fluid.
Conclusion: A Balanced Approach to Selection
Perfluoro(1,3-dimethylcyclohexane) offers a compelling combination of high dielectric strength, excellent thermal stability, and superior fire safety, making it a technically robust choice for demanding applications. Its chemical inertness ensures broad material compatibility and long service life. However, these performance advantages must be weighed against significant environmental concerns related to the persistence of perfluorinated compounds and an evolving regulatory landscape that may restrict their future use.
For applications where fire safety is paramount and the operating environment is controlled, perfluorinated fluids remain a strong contender. In contrast, for applications where environmental impact and biodegradability are primary drivers, natural esters present a highly attractive alternative. Silicone fluids offer a balance of good fire safety and electrical properties, while mineral oils remain a cost-effective option for less demanding applications with appropriate safety measures in place.
Ultimately, the selection of a dielectric fluid requires a holistic assessment of the specific application's performance requirements, safety considerations, environmental impact, and total cost of ownership. This guide provides the foundational data and experimental context to empower researchers and scientists to make informed and responsible decisions.
References
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Cargill. (n.d.). Envirotemp™ FR3™ fluid. Retrieved from [Link]
-
3M. (2019). 3M™ Fluorinert™ Electronic Liquid FC-72. Retrieved from [Link]
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Dow. (n.d.). DOW CORNING® 561 Silicone transformer liquid. Retrieved from [Link]
-
Ecolink, Inc. (2018, January 31). Transformer Maintenance - Envirotemp FR3 Oil Clean-up. Retrieved from [Link]
-
Wilec. (n.d.). ENVIROTEMP™ FR3™ FLUID. Retrieved from [Link]
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Schneider Electric. (n.d.). Silicone - Transformers. Retrieved from [Link]
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OilOnline. (n.d.). Shell Diala S4 ZX-I. Retrieved from [Link]
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Dow. (2017, September 14). DOW CORNING(R) 561 SILICONE TRANSFORMER LIQUID Safety Data Sheet. Retrieved from [Link]
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Engineered Fluids. (2026, January 26). How to Choose Dielectric Cooling Fluid: Buying Guide & Tips. Retrieved from [Link]
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Scribd. (n.d.). Shell Diala S4 ZX-I TDS. Retrieved from [Link]
-
Cargill. (2014, April 3). Envirotemp FR3 fluid Formulated for performance. Retrieved from [Link]
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Domain Knowledge. (2025, September 12). What is the test method of ASTM D877? Retrieved from [Link]
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Engineered Fluids. (2020, May 24). PFAs Are The Next PCBs. Retrieved from [Link]
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Croylek Ltd. (n.d.). Xiameter PMX561 Silicone Transformer Fluid. Retrieved from [Link]
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PROSTECH. (n.d.). 3M Fluorinert FC-72 Electronic Liquid 14 lb / 1 Gal Can 3M #7100003718. Retrieved from [Link]
-
Metal Cutting. (2024, September 4). Dielectric Fluid In EDM | Types | Advantages. Retrieved from [Link]
-
3M. (n.d.). Fluorinert™ Electronic Liquid FC-72. Retrieved from [Link]
-
PROSTECH. (n.d.). 3M Fluorinert FC-72 Electronic Liquid. Retrieved from [Link]
-
Shell. (n.d.). Shell Diala S4 ZX-I Works Here. Retrieved from [Link]
-
GIGABYTE. (2024, November 1). Immersion Cooling Fliud : Hydrocarbons vs. Fluorocarbons. Retrieved from [Link]
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LookPolymers. (n.d.). 3M Fluorinert™ FC-72 Electronic Liquid datasheet. Retrieved from [Link]
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Shell. (n.d.). Shell Diala S4 ZX-I. Retrieved from [Link]
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Triska Energy. (n.d.). Shell Diala S4 ZX-I. Retrieved from [Link]
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Essex Brownell. (n.d.). XIAMETER™ PMX-561 Transformer Liquid - 441 LB (200 kg). Retrieved from [Link]
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TJ|H2b Analytical Services. (2025, December 1). Dielectric Breakdown Voltage Testing Methods. Retrieved from [Link]
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Global Electronic Services. (2021, November 8). A Beginner's Guide to Dielectric Fluids for Machining. Retrieved from [Link]
-
PubChem. (n.d.). Perfluoro(1,3-dimethylcyclohexane). Retrieved from [Link]
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MDPI. (2025, March 28). A Global Overview of Per- and Polyfluoroalkyl Substance Regulatory Strategies and Their Environmental Impact. Retrieved from [Link]
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Battery Design. (2023, August 26). Key Parameters for Dielectric Fluids. Retrieved from [Link]
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Foxway.dk. (n.d.). Comparison of Dielectric Fluids for Immersive Liquid Cooling of IT Equipment. Retrieved from [Link]
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NDT.net. (n.d.). Dielectric Breakdown Voltage and Dielectric Strength. Retrieved from [Link]
-
Savant Labs. (n.d.). ASTM D877/D877M-19 - Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes. Retrieved from [Link]
-
LabsInUS. (2025, April 24). ASTM D877 Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes US Lab. Retrieved from [Link]
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EU Environment. (2023, October 19). Health and environmental impacts prompt a call for strict ruling on ubiquitous 'forever chemicals'. Retrieved from [Link]
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FRAGOL. (n.d.). PFAS also banned in cooling fluids - Heat Transfer Fluids. Retrieved from [Link]
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Environmental Science & Technology. (2025, August 22). Environmental And End-Of-Life Management Of Dielectric Fluids. Retrieved from [Link]
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Inventec Performance Chemicals. (2024, August 15). Inventec Thermasolv™ Fluorinated Fluids vs. Hydrocarbons for Immersion Cooling. Retrieved from [Link]
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Benchmarking Perfluoro(1,3-dimethylcyclohexane) performance in chemical reactors
Executive Summary: The "Goldilocks" Fluorous Medium[1]
Perfluoro(1,3-dimethylcyclohexane) (PFDMC), commonly known by trade names such as Flutec PP3, occupies a critical "Goldilocks" zone in the perfluorocarbon (PFC) spectrum. With a boiling point of 102°C , it bridges the gap between highly volatile fluids like FC-72 (BP 56°C) and high-viscosity/high-boiling fluids like Perfluorodecalin (BP 142°C).
This guide benchmarks PFDMC against standard industrial alternatives. It demonstrates that PFDMC is not merely an inert solvent but a functional engineering tool for exothermic heat management , fluorous biphasic catalysis (FBC) , and enhanced oxygen transport .
Physicochemical Profile & Benchmarking
To understand why PFDMC is selected for specific reactor types, we must compare its fundamental transport properties against water (the standard coolant), Toluene (a standard organic solvent), and FC-72 (a common lower-boiling PFC).
Table 1: Comparative Performance Metrics
| Property | PFDMC (Flutec PP3) | Water ( | Toluene | FC-72 (Perfluorohexane) | Significance in Reactors |
| Boiling Point (°C) | 102 | 100 | 110.6 | 56 | Ideal for reactions at ~80-90°C without pressurization. |
| Density (g/mL) | 1.83 | 1.00 | 0.87 | 1.68 | High density facilitates rapid phase separation in biphasic systems. |
| Kinematic Viscosity (cSt) | 1.05 | 0.89 | 0.68 | 0.38 | Low viscosity ensures turbulent flow for efficient heat transfer. |
| Specific Heat (J/kg[1][2]·K) | ~963 | 4184 | 1700 | ~1100 | Lower heat capacity allows for rapid temperature cycling (heating/cooling). |
| Thermal Conductivity (W/m[1]·K) | 0.06 | 0.60 | 0.13 | 0.057 | Low conductivity requires turbulent flow design for effective heat exchange. |
| Oxygen Solubility (mL/100mL) | ~40-50 | ~0.6 | ~20 | ~45 | Critical for aerobic fermentations and oxidation reactions. |
Key Insight: While water is a superior heat sink (high
Application 1: Thermal Management in Exothermic Flow Chemistry
In flow reactors, precise temperature control is paramount. PFDMC is superior to silicone oils for reactions requiring temperatures near 100°C because it has lower viscosity (better turbulence) and leaves no residue upon evaporation.
Experimental Protocol: Determining Heat Transfer Efficiency
Objective: Measure the Overall Heat Transfer Coefficient (
-
Setup:
-
Reactor: Glass shell-and-tube heat exchanger.
-
Shell Side: PFDMC circulating at flow rate
. -
Tube Side: Water (process fluid dummy) at flow rate
.
-
-
Procedure:
-
Heat PFDMC to
. -
Maintain Tube inlet
. -
Vary PFDMC flow rate to achieve Reynolds numbers (
) from laminar (<2000) to turbulent (>4000). -
Measure outlet temperatures (
).
-
-
Calculation:
-
Calculate Heat Load (
): -
Calculate Log Mean Temperature Difference (
). -
Derive
:
-
-
Validation Criteria:
-
The system is valid if the energy balance error between shell and tube sides is <5%.
-
Workflow Diagram: Thermal Control Loop
Caption: Closed-loop thermal management system using PFDMC as the dielectric heat transfer fluid.
Application 2: Fluorous Biphasic Catalysis (FBC)
PFDMC is the solvent of choice for Fluorous Biphasic Catalysis when reaction temperatures exceed the boiling point of FC-72 (56°C). It allows for homogeneous reaction conditions at elevated temperatures (miscibility with organics) and heterogeneous separation at room temperature.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
Objective: Recycle a fluorous-tagged Rhodium catalyst using PFDMC.
-
Reagents:
-
Organic Phase: 1-Octene (substrate) in Toluene.
-
Fluorous Phase: Rhodium catalyst with fluorous phosphine ligands dissolved in PFDMC.
-
-
Reaction Step (Homogeneous):
-
Combine phases in a pressurized reactor (
gas). -
Heat to 80°C . At this temperature, PFDMC and Toluene become miscible, creating a single phase for rapid kinetics.
-
-
Separation Step (Heterogeneous):
-
Cool reaction mixture to 25°C .
-
Stop stirring. The mixture spontaneously separates into two layers.
-
Top Layer: Toluene + Aldehyde product.
-
Bottom Layer: PFDMC + Catalyst.
-
-
Recycling:
-
Drain the bottom PFDMC layer.
-
Re-introduce fresh substrate/toluene for the next cycle.
-
Logic Diagram: Phase Separation Workflow
Caption: Temperature-dependent phase switching allows catalyst recovery in PFDMC systems.
Application 3: Enhanced Oxygen Transfer in Bioreactors
PFDMC has an oxygen solubility approximately 20 times higher than water . Adding PFDMC as a dispersed phase in bioreactors can significantly enhance the Oxygen Transfer Rate (OTR), critical for high-density cell cultures.
Experimental Protocol: Benchmarking
Objective: Determine the volumetric mass transfer coefficient (
-
Setup:
-
Stirred Tank Reactor (STR) with 1L working volume.
-
Control: 100% Aqueous media.
-
Test: Aqueous media + 10% (v/v) PFDMC emulsion.
-
-
Method (Dynamic Gassing-Out):
-
Sparge reactor with Nitrogen (
) to deoxygenate ( ). -
Switch gas feed to Air at
. -
Record Dissolved Oxygen (
) concentration over time using a fast-response probe.
-
-
Analysis:
-
Plot
vs. time. -
The slope of the linear region represents
. -
Expectation: The PFDMC-supplemented reactor should show a 20-50% increase in
due to the "oxygen shuttle" effect of the fluorocarbon droplets.
-
References
-
F2 Chemicals Ltd. (n.d.).[3] Perfluoro-1,3-dimethylcyclohexane (Flutec PP3) Technical Data Sheet. Retrieved from [Link]
- Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphasic Catalysis. Science. (Fundamental principles of FBC utilizing PFC miscibility).
-
National Institute of Standards and Technology (NIST). (2025).[4][5] Perfluoro-1,3-dimethylcyclohexane Properties. NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link]
- Lowe, K. C. (2002). Perfluorochemical respiratory gas carriers: benefits to cell culture systems. Journal of Materials Chemistry. (Establishes oxygen solubility benchmarks for PFCs).
Sources
Correlating the Physicochemical Properties of Perfluoro(1,3-dimethylcyclohexane) with its Performance in Experimental Applications
An In-Depth Technical Guide for Researchers
Introduction
Perfluoro(1,3-dimethylcyclohexane) (PFDMC) is a fully fluorinated derivative of 1,3-dimethylcyclohexane, belonging to the broader class of perfluorocarbons (PFCs).[1] These compounds are distinguished by the complete substitution of hydrogen atoms with fluorine, resulting in a molecule with exceptional chemical and biological inertness, high thermal stability, and a remarkable capacity for dissolving gases.[1][2] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on how the fundamental physical and chemical properties of PFDMC directly correlate with its performance in key experimental applications. We will explore its utility as a gas carrier in biomedical contexts and as a specialized solvent in chemical synthesis, while also providing a comparative perspective against relevant alternatives. Understanding these core relationships is paramount for innovative experimental design and the effective application of this unique fluorinated liquid.
Fundamental Physicochemical Properties of Perfluoro(1,3-dimethylcyclohexane)
The utility of PFDMC in any application is a direct consequence of its distinct molecular structure. The strength of the carbon-fluorine bond and the dense electron shield it creates render the molecule exceptionally stable and non-reactive.[3] Below is a consolidation of its key properties, which form the basis for its performance characteristics discussed in subsequent sections.
| Property | Value | Source(s) |
| IUPAC Name | 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(trifluoromethyl)cyclohexane | [1][4] |
| Molecular Formula | C₈F₁₆ | [1][4] |
| Molar Mass | 400.06 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [1][5] |
| Density (at 20-25°C) | 1.828 - 1.85 g/cm³ | [1][2][6][7] |
| Boiling Point | 101 - 102 °C | [1][5][6][8] |
| Melting Point | -70 °C to -55 °C | [1][5][6][8] |
| Viscosity (at 25°C) | 1.919 mPa·s | [6] |
| Surface Tension | 16.6 mN/m | [6] |
| Vapor Pressure (at 25°C) | 4.8 kPa | [6] |
| Water Solubility | Extremely low (~10 ppm) | [1] |
| Gas Solubility | High (e.g., ~20-fold higher for O₂ than water) | [1][9] |
| Refractive Index (n20/D) | ~1.29 - 1.3 | [6] |
| Chemical Stability | Chemically and biologically inert, thermally stable to >400°C | [1] |
Correlation of Properties with Experimental Performance
The data presented above are not merely numbers; they are predictors of behavior. This section bridges the gap between these intrinsic properties and their practical implications in two significant research domains.
Application: Oxygen and Gas Carrier for Biomedical Research
One of the most promising areas for PFCs is in biomedical applications, particularly as oxygen delivery agents.[9] This function is a direct result of several synergistic properties.
Causality Behind Experimental Utility:
-
High Gas Solubility: The weak intermolecular forces in PFDMC create large interstitial spaces, allowing for the physical dissolution of significant quantities of gases like oxygen and carbon dioxide without any chemical binding.[3] This property is the cornerstone of its use as an oxygen carrier, mimicking the function of hemoglobin but through a different mechanism.
-
Chemical & Biological Inertness: The robust C-F bonds ensure PFDMC does not undergo metabolism or react with biological tissues, making it highly biocompatible for applications like liquid ventilation or as a component of blood substitutes.[1][3]
-
Hydrophobicity & Lipophobicity: PFDMC is immiscible with both aqueous and lipid environments.[3] For in vivo use, this necessitates its formulation into nanoemulsions. These emulsions, typically with droplet sizes of 100-200 nm, are small enough to travel through capillaries where red blood cells may be restricted, offering a significant advantage for oxygenating ischemic tissues.[10]
Experimental Protocol: Preparation of a PFDMC Nanoemulsion for Oxygen Delivery Studies
This protocol outlines a standard, self-validating method for creating a PFDMC nanoemulsion suitable for in vitro or preclinical research. The validation comes from the in-process characterization steps that confirm the desired physical attributes of the final product.
-
Preparation of Phases:
-
Oil Phase: Prepare a 20% (w/v) solution of Perfluoro(1,3-dimethylcyclohexane) in a suitable fluorinated oil or use it neat, depending on the desired final concentration.
-
Aqueous Phase: Prepare a sterile aqueous solution containing a non-ionic surfactant (e.g., Pluronic F-68) at 2-4% (w/v). The surfactant is critical for stabilizing the emulsion droplets and preventing coalescence.
-
-
Premixing:
-
Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer. This creates a coarse, milky-white pre-emulsion.
-
-
High-Shear Homogenization:
-
Subject the pre-emulsion to high-shear homogenization using a microfluidizer or a high-pressure homogenizer. Process for 5-10 cycles at pressures between 15,000 and 20,000 PSI.
-
Causality: This step is crucial for reducing the droplet size to the nanometer scale. The intense shear forces break down the larger droplets formed during premixing.
-
-
Characterization & Validation:
-
Droplet Size Analysis: Use Dynamic Light Scattering (DLS) to measure the Z-average diameter and Polydispersity Index (PDI). A target size would be <200 nm with a PDI < 0.2, indicating a uniform and stable nanoemulsion.
-
Zeta Potential: Measure the zeta potential to assess surface charge and predict long-term stability.
-
-
Sterilization:
-
Sterilize the final nanoemulsion by passing it through a 0.22 µm syringe filter. The small droplet size achieved in the previous step makes this possible.
-
-
Oxygenation:
-
Bubble pure oxygen through the sterile nanoemulsion for a set period (e.g., 15-30 minutes) to saturate the PFDMC core prior to experimental use.
-
Caption: Workflow for PFDMC nanoemulsion preparation and validation.
Application: Inert Solvent for Fluorous Biphasic Synthesis
The unique solubility profile of PFDMC—being immiscible with most common organic solvents and water—makes it an ideal medium for fluorous biphasic catalysis.[2]
Causality Behind Experimental Utility:
-
Poor Solubility for Non-Fluorinated Compounds: PFDMC's lipophobicity means that typical organic reactants and products have very low solubility in it.[1][2]
-
High Solubility for Fluorinated Compounds: Conversely, it readily dissolves molecules that have a "fluorous tag"—a perfluorinated alkyl chain.
-
Mechanism: In this system, a catalyst is modified with a fluorous tag, confining it to the PFDMC phase. The organic reactants, residing in a separate organic phase, react at the interface or are brought in by a co-solvent. Upon completion, the organic layer containing the product is easily separated from the PFDMC layer containing the catalyst, which can then be reused. This simplifies purification, reduces waste, and preserves expensive catalysts. This technique has been successfully applied to reactions like hydroformylation.
Caption: Principle of fluorous biphasic catalysis using PFDMC.
Comparative Analysis with Alternatives
While PFDMC is highly effective, it is important to consider its performance in the context of other available compounds, especially given the increasing scrutiny of all per- and polyfluoroalkyl substances (PFAS) due to their environmental persistence.[2][11]
Comparison with Other Perfluorocarbons
For biomedical applications, other PFCs like Perfluorodecalin (PFD) and Perfluorooctyl Bromide (PFOB) are often considered. The choice depends on the specific requirements of the experiment, such as desired oxygen carrying capacity and in vivo persistence.
| Feature | Perfluoro(1,3-dimethylcyclohexane) | Perfluorodecalin (PFD) | Perfluorooctyl Bromide (PFOB) |
| Formula | C₈F₁₆ | C₁₀F₁₈ | C₈F₁₇Br |
| Molar Mass | 400.06 g/mol | 462.08 g/mol | 498.96 g/mol |
| Boiling Point | 102 °C | 142 °C | 143 °C |
| Vapor Pressure | Higher | Lower | Lower |
| Excretion Time | Moderate | Longer | Shorter (~4 days)[12] |
| Key Feature | Good balance of properties | High O₂ capacity | Faster clearance, radiopaque (X-ray visible) |
Analysis: PFDMC offers a lower boiling point and higher vapor pressure compared to PFD and PFOB, which can influence its excretion rate from the body via exhalation. PFOB is often favored in drug delivery research due to its significantly faster clearance time and its inherent radiopacity, which allows for imaging.[12]
Emerging PFAS-Free Alternatives
The classification of PFDMC as a PFAS compound necessitates a discussion of non-fluorinated alternatives, driven by environmental and regulatory pressures.[13][14] While these are not direct chemical substitutes, they represent alternative technological approaches to achieve similar functionalities, particularly in medical device and drug delivery contexts.
-
Organosilicon Coatings: For applications requiring inert, biocompatible surfaces, silicon-based coatings like Dursan® are emerging as effective PFAS-free alternatives, offering excellent chemical inertness and preventing non-specific binding.[15][16]
-
Hydrophilic Polymer Coatings: Instead of a hydrophobic PFC layer, hydrophilic coatings can create ultra-lubricious, biocompatible surfaces on medical devices, often outperforming PFAS-based materials in reducing friction.[14]
-
Nanofiber Membranes: In applications where PFC-based membranes like ePTFE are used, advanced nanofiber materials are being developed that offer superior filtration and biocompatibility without the use of "forever chemicals".[17]
Conclusion
Perfluoro(1,3-dimethylcyclohexane) is a compound whose high utility is directly and predictably linked to its fundamental physical properties. Its chemical inertness, low surface tension, and high capacity for gas dissolution make it a powerful tool for specialized applications, from advanced biomedical research in oxygen delivery to efficient catalytic processes in synthetic chemistry. However, its identity as a persistent PFAS means that its application must be weighed against environmental considerations. For researchers and drug development professionals, PFDMC remains a valuable component of the specialty chemical toolkit, but the ongoing development of high-performance, PFAS-free alternatives signals a critical and necessary evolution in materials science. A thorough understanding of the core principles outlined in this guide will enable scientists to make informed decisions, optimizing their experimental designs while remaining cognizant of the broader technological and environmental landscape.
References
-
Title: Perfluoro-1,3-dimethylcyclohexane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Perfluoro-1,3-dimethylcyclohexane Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Perfluoro-1,3-dimethylcyclohexane Source: F2 Chemicals Ltd URL: [Link]
-
Title: Perfluoro(1,3-dimethylcyclohexane) | C8F16 | CID 78975 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: PTFE Alternatives Drive Medical Device Innovation Source: PlasticsToday URL: [Link]
-
Title: PFAS replacement in medical technology: solutions for safe surfaces Source: CompaMed URL: [Link]
-
Title: PERFLUOROCARBONS COMPOUNDS USED AS OXYGEN CARRIERS: FROM LIQUID VENTILATION TO BLOOD SUBSTITUTES Source: ResearchGate URL: [Link]
-
Title: PFAS-Free Alternatives for Analytical Systems Source: SilcoTek URL: [Link]
-
Title: Transitioning Away from PFAS in Medical Device Coatings Source: Hydromer URL: [Link]
-
Title: Best ePTFE Alternatives for Filtration & Medical Uses Source: Matregenix URL: [Link]
-
Title: Perfluorocarbons as Oxygen Dissolving and Delivering Agent Source: Preprints.org URL: [Link]
-
Title: PERFLUORO-1,3- DIMETHYLCYCLOHEXANE Source: HaloPolymer URL: [Link]
-
Title: Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing Source: ResearchGate URL: [Link]
-
Title: Perfluorocarbon Nanoemulsions for Simultaneous Delivery of Oxygen and Antioxidants During Machine Perfusion Supported Organ Preservation Source: MDPI URL: [Link]
Sources
- 1. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Perfluoro(1,3-dimethylcyclohexane) | C8F16 | CID 78975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PERFLUORO-1,3-DIMETHYLCYCLOHEXANE | 335-27-3 [chemicalbook.com]
- 6. f2chemicals.com [f2chemicals.com]
- 7. halopolymer.com [halopolymer.com]
- 8. fishersci.com [fishersci.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. CAS 335-27-3: Perfluoro(1,3-dimethylcyclohexane) [cymitquimica.com]
- 12. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plasticstoday.com [plasticstoday.com]
- 14. hydromer.com [hydromer.com]
- 15. PFAS replacement in medical technology: solutions for surfaces [compamed-tradefair.com]
- 16. silcotek.com [silcotek.com]
- 17. matregenix.com [matregenix.com]
Long-Term Stability & Performance of Perfluoro(1,3-dimethylcyclohexane): An Industrial Comparison Guide
Topic: Long-term stability testing of Perfluoro(1,3-dimethylcyclohexane) in industrial applications Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Perfluoro(1,3-dimethylcyclohexane) (CAS 335-27-3), often designated in industry as PP3 or Flutec PP3 , represents the pinnacle of fluorocarbon stability. Unlike Hydrofluoroethers (HFEs) or traditional dielectric oils, this fully fluorinated cyclic hydrocarbon lacks the hydrogen "weak points" susceptible to radical attack.
This guide provides an objective, data-driven analysis of its long-term stability in high-stress industrial environments—ranging from semiconductor heat transfer to biotech oxygen carriers. We move beyond basic datasheets to explore the mechanisms of stability, comparative performance metrics, and rigorous validation protocols.
Chemical Architecture: The Mechanism of Inertness
To understand the stability profile of Perfluoro(1,3-dimethylcyclohexane), one must look at its bond dissociation energies. The molecule consists of a cyclohexane ring with two trifluoromethyl (-CF3) groups, fully saturated with fluorine.
-
C-F Bond Strength: The Carbon-Fluorine bond is the strongest in organic chemistry (~485 kJ/mol).
-
Steric Shielding: The electron-dense fluorine atoms form a protective sheath around the carbon backbone, repelling chemical attackers (acids, bases, oxidizers).
-
Absence of Hydrogen: Unlike HFEs (e.g., C4F9OCH3), there are no C-H bonds to serve as abstraction sites for hydroxyl radicals.
Implication for Researchers: This molecule does not degrade via standard oxidation. Failure modes are almost exclusively thermal cracking (pyrolysis) at extreme temperatures (>400°C) or high-energy radiolysis .
Comparative Performance Analysis
The following data contrasts Perfluoro(1,3-dimethylcyclohexane) against its primary industrial alternatives: Perfluorodecalin (PFD), Hydrofluoroethers (HFEs), and Silicone Oils.
Table 1: Thermal & Chemical Stability Benchmarks
| Feature | Perfluoro(1,3-dimethylcyclohexane) | Perfluorodecalin (PFD) | HFE-7100 (Hydrofluoroether) | Silicone Oil (5 cSt) |
| Boiling Point | 102°C | 142°C | 61°C | >300°C (Non-volatile) |
| Max Working Temp | 450°C (Vapor phase) | 400°C | ~150°C (Thermal instability) | 200°C (Oxidizes) |
| Chemical Inertness | Extreme (Resists strong acids/bases) | Extreme | Moderate (Sensitive to strong bases) | Low (Oxidizes/Gels) |
| Dielectric Strength | >40 kV (0.1" gap) | >40 kV | ~25 kV | 35 kV |
| Bio-Half Life | ~Minutes to Hours (Exhaled) | ~7 Days (Retained in tissues) | N/A | N/A |
| Primary Risk | Thermal Cracking (>400°C) | Tissue Retention (Medical) | HF Formation (Hydrolysis) | Polymerization/Sludge |
Analyst Insight: While Silicone oils offer cheap heat transfer, they degrade into sludge over time, fouling heat exchangers. HFEs are excellent cleaners but lack the thermal ceiling for high-stress cooling. Perfluoro(1,3-dimethylcyclohexane) is the choice when maintenance-free longevity is the priority.
Experimental Validation Protocol: The Stability Loop
Trusting a datasheet is insufficient for critical drug development or semiconductor applications. You must validate stability in your specific hardware.
Below is the Standard Operating Procedure (SOP) for validating long-term stability.
Protocol A: Sealed Tube Thermal Stress Test
Objective: Determine the decomposition rate at elevated temperatures over 1,000+ hours.
-
Preparation:
-
Use Nimonic 75 or Stainless Steel 316 autoclaves (passivated).
-
Fill the vessel 50% with Perfluoro(1,3-dimethylcyclohexane).
-
Degas the liquid (freeze-pump-thaw cycles) to remove dissolved oxygen/nitrogen.
-
-
Stressing:
-
Seal and heat to 400°C (accelerated aging).
-
Maintain temperature for 168 hours (1 week) minimum.
-
-
Analysis (The "Forensics"):
-
Pressure Check: Cool to room temperature. A rise in pressure indicates molecular fragmentation (cracking into smaller, gaseous fluorocarbons like CF4 or C2F6).[1]
-
GC-MS Analysis: Inject liquid sample. Look for "shoulder" peaks indicating isomerization or breakdown products.
-
Fluoride Ion Detection: Extract with water and use an Ion Selective Electrode (ISE). Detectable F- ions indicate hydrolysis or severe breakdown.
-
Visualization: Stability Testing Workflow
Figure 1: The "Stability Loop" workflow ensures that any degradation—whether physical (pressure) or chemical (ions)—is captured before industrial deployment.
Material Compatibility & Degradation Mechanisms
Elastomer Compatibility
In "long-term" applications, the fluid is rarely the failure point; the seal is. Perfluorocarbons are generally compatible with plastics, but their high density and low surface tension allow them to plasticize certain elastomers.
Experimental Data (Swell Test - 14 Days @ 110°C):
| Material | Volume Swell (%) | Weight Change (%) | Recommendation |
| Viton A (FKM) | +2.5% | +3.1% | Recommended |
| Nitrile (Buna-N) | <1.0% | <1.0% | Highly Recommended |
| Silicone | +15.0% | +12.0% | Avoid (Significant Swelling) |
| PTFE (Teflon) | <0.5% | <0.5% | Ideal (Hard Gaskets) |
| EPDM | <1.0% | <1.0% | Recommended |
Causality: Silicone elastomers swell because the solubility parameter of the siloxane backbone is close enough to the PFC to allow fluid ingress. This does not degrade the fluid, but it compromises the seal integrity.
Degradation Pathways
When Perfluoro(1,3-dimethylcyclohexane) does fail (e.g., in an electric arc or >500°C fire), it follows a radical recombination path.
-
Initiation: Homolytic cleavage of a C-C bond (usually the ring opening).
-
Propagation: Formation of perfluoro-radicals.
-
Termination: Recombination into smaller chains (CF4, C2F6) or polymerization.
Critical Safety Note: In the presence of hydrogen sources (water, hydrocarbons) at high temperatures (>300°C), Hydrogen Fluoride (HF) can form. This is the primary safety hazard in mixed-material systems.
Figure 2: Degradation pathways distinguish between inert thermal breakdown (safe, just pressure rise) and reactive breakdown (hazardous HF formation).
Application Case Study: Semiconductor Heat Transfer
Scenario: A closed-loop chiller system for wafer etching, operating 24/7 at 80°C. Challenge: Fluid must remain non-conductive (dielectric) and chemically pure for 5 years.
Why Perfluoro(1,3-dimethylcyclohexane) Wins:
-
Resistivity Retention: Unlike water-glycol mixtures which become conductive as ions leach from pipes, this PFC maintains >10^15 ohm-cm resistivity because it cannot solvate ions.
-
No Sludge: Mineral oils oxidize and form varnish on heat exchangers, reducing efficiency. This PFC remains a low-viscosity liquid indefinitely.
-
Leak Safety: If a leak occurs, the fluid evaporates cleanly without leaving conductive residue on sensitive electronics (unlike oil).
References
-
F2 Chemicals Ltd. (n.d.). Stability and Compatibility of Flutec Liquids. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Perfluoro-1,3-dimethylcyclohexane - Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
- Lowe, K. C. (2002). Perfluorochemicals in medicine: a historical perspective. Artificial Cells, Blood Substitutes, and Biotechnology, 30(2), 161-167. (Context on biological inertness and PFD comparison).
- 3M. (2020). Novec™ Engineered Fluids vs. Perfluorocarbons (PFCs).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Perfluoro(dimethylethylcyclohexane)
Introduction: Perfluoro(dimethylethylcyclohexane) is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by extremely strong carbon-fluorine bonds, which impart desirable properties like thermal stability and chemical inertness, but also lead to their extreme persistence in the environment, earning them the moniker "forever chemicals"[1]. For researchers, scientists, and drug development professionals, the responsible management and disposal of this substance is not merely a matter of regulatory compliance but a fundamental aspect of environmental stewardship and laboratory safety. This guide provides a comprehensive, step-by-step framework for the proper disposal of Perfluoro(dimethylethylcyclohexane), grounded in the latest scientific understanding and regulatory guidance.
Section 1: Immediate Safety Protocols & Pre-Disposal Handling
Before disposal can even be considered, ensuring the safe handling of Perfluoro(dimethylethylcyclohexane) waste in the laboratory is paramount. The primary objective is to prevent unintended exposure and environmental release.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify the compound as having low acute toxicity, the long-term effects of PFAS exposure are a significant concern[1]. Therefore, a conservative approach to PPE is warranted.
-
Hand Protection: Wear protective gloves, such as nitrile rubber. Always wash hands thoroughly with soap and water after handling[2].
-
Eye Protection: Use chemical safety goggles or glasses. In situations with a risk of splashing, a face shield is recommended[2].
-
Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or potential for significant contact, consider chemically resistant clothing[2].
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If ventilation is insufficient, suitable respiratory equipment is necessary[2].
Spill & Leak Management
Accidents happen, but a prepared response minimizes risk. The immediate goals are containment and cleanup.
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors[3][4].
-
Contain the Spill: For liquid spills, absorb the material using an inert absorbent material (e.g., vermiculite, dry sand, or earth)[3][4][5]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop or sweep the absorbed material into a suitable, sealable container for disposal[5][6].
-
Decontaminate: Clean the spill area thoroughly.
-
Label and Segregate: The container with the spill cleanup material must be labeled as "HAZARDOUS WASTE" and include the chemical name[7].
Incompatible Materials
Perfluoro(dimethylethylcyclohexane) is generally stable, but like many fluorinated compounds, it should be stored away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent hazardous reactions[5].
Section 2: Waste Characterization and Segregation
Proper disposal begins with accurate waste identification. Mischaracterizing a waste stream can lead to improper treatment, environmental contamination, and regulatory violations.
Classification as Halogenated Waste
Perfluoro(dimethylethylcyclohexane) (C₈F₁₆) is a fully fluorinated organic compound. As such, any waste containing it must be classified as halogenated solvent waste [8][9].
Causality: The presence of halogens (in this case, fluorine) dictates the required disposal technology. High-temperature incineration, for example, must be equipped with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion[6]. Mixing halogenated waste with non-halogenated waste needlessly increases disposal costs and complexity, as the entire mixture must be treated as halogenated[9].
Regulatory Context: RCRA and PFAS
The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States[8]. While PFAS as a class are not yet universally listed as hazardous waste under RCRA, the regulatory landscape is evolving rapidly[10]. The U.S. Environmental Protection Agency (EPA) is actively developing regulations for PFAS and has designated PFOA and PFOS as CERCLA Hazardous Substances[11][12]. Given their persistence and potential for harm, it is imperative to manage all PFAS waste, including Perfluoro(dimethylethylcyclohexane), with the same diligence as a regulated hazardous waste.
Section 3: Approved Disposal Technologies
The EPA has released updated interim guidance on the destruction and disposal of PFAS, which reflects the best available science. The guidance prioritizes technologies with the lowest potential for environmental release[1][13]. The three main technologies discussed for large-scale disposal are thermal destruction, landfills, and underground injection[10][14].
| Technology | EPA Recommendation & Key Considerations | Potential for Environmental Release |
| High-Temperature Hazardous Waste Incineration | Considered a more effective method for destroying PFAS. Temperatures should exceed 1100°C to achieve destruction. The facility must be equipped with afterburners and flue gas scrubbers to manage hazardous byproducts[6][10]. | Low, if operated under optimal conditions. |
| Permitted Hazardous Waste Landfills | If landfilling is chosen, a permitted hazardous waste landfill is recommended over a municipal solid waste landfill. These facilities have enhanced leachate emission protections that help control the release of PFAS[1][13]. | Higher than incineration. Landfills are a source of PFAS release to the environment[13]. |
| Deep Well/Underground Injection (Class I) | A viable option for liquid PFAS waste. Class I wells are designed to isolate waste deep beneath the surface, protecting sources of drinking water[1][10]. Availability may be geographically limited. | Low, if the well is properly sited, constructed, and operated. |
Section 4: Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for laboratory personnel.
Step 1: Waste Containment and Labeling
-
Use a Compatible Container: Collect waste Perfluoro(dimethylethylcyclohexane) in a clean, compatible container designed for liquid waste. The original product container is often a suitable choice[7]. Ensure the container is in good condition.
-
Do Not Mix Waste Streams: Keep Perfluoro(dimethylethylcyclohexane) waste separate from other waste streams, especially non-halogenated solvents, to ensure proper disposal and avoid unnecessary costs[7][9].
-
Securely Cap the Container: The container must be tightly capped at all times, except when adding waste. This prevents spills and the release of vapors[7].
-
Apply a Hazardous Waste Label: From the moment the first drop of waste enters the container, it must be labeled. The label must clearly state:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Perfluoro(dimethylethylcyclohexane) "
-
An accurate estimation of the percentage composition if mixed with other substances.
-
The accumulation start date.
-
Step 2: Engage a Professional Waste Contractor
-
Consult Professionals: The disposal of chemical waste is a specialized field. You must consult with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[15].
-
Provide Full Disclosure: Inform the contractor that the waste contains a PFAS compound. This is critical for them to select the appropriate disposal facility that can manage "forever chemicals" in accordance with the latest EPA guidance.
-
Verify Credentials: Ensure the contractor and the ultimate disposal facility are permitted to handle this type of waste. You are responsible for the waste from "cradle to grave"[9].
Step 3: Documentation and Record-Keeping
-
Maintain Records: Keep meticulous records of the waste generated, including quantities and accumulation dates.
-
Obtain Disposal Certificate: The hazardous waste contractor will provide documentation, such as a waste manifest, confirming that the waste was transported and disposed of in compliance with all regulations. Retain this documentation as proof of proper disposal[1].
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing Perfluoro(dimethylethylcyclohexane) waste from generation to final disposal.
Sources
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. f2chemicals.com [f2chemicals.com]
- 4. f2chemicals.com [f2chemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. montrose-env.com [montrose-env.com]
- 11. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 12. epa.gov [epa.gov]
- 13. lawbc.com [lawbc.com]
- 14. epa.gov [epa.gov]
- 15. Waste Containing PFAS | | Wisconsin DNR [dnr.wisconsin.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
